CB65
Description
The exact mass of the compound 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWLGOHFQBVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Selective CB2 Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action of selective cannabinoid receptor 2 (CB2) agonists, with a particular focus on the well-characterized compound L-759,656. The CB2 receptor, primarily expressed in immune cells, represents a promising therapeutic target for inflammatory and neuropathic pain, devoid of the psychotropic effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] This document will dissect the binding kinetics, functional activity, and downstream signaling cascades initiated by selective CB2 agonists, providing detailed experimental methodologies and visual representations of the key pathways.
Core Mechanism of Action: G Protein-Coupled Signaling
Cannabinoid receptors, including CB1 and CB2, are members of the G protein-coupled receptor (GPCR) superfamily.[3][4] The fundamental mechanism of action for a CB2 agonist involves binding to the receptor and inducing a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.[3][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.[6]
The canonical signaling pathway for CB2 receptor activation involves the inhibition of adenylyl cyclase by the Gαi subunit.[3][7] This action decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[7] Beyond cAMP modulation, CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[3][6]
Quantitative Pharmacology of a Selective CB2 Agonist: L-759,656
The following table summarizes the quantitative data for the potent and selective CB2 receptor agonist L-759,656, as determined in studies using Chinese Hamster Ovary (CHO) cells stably transfected with human cannabinoid receptors.[8][9]
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | >10,000 nM | Radioligand Binding ([³H]-CP55,940) | [8][9] |
| CB2 | 31.2 nM | Radioligand Binding ([³H]-CP55,940) | [8][9] | |
| Functional Potency (EC50) | CB1 | >10,000 nM | Forskolin-stimulated cAMP accumulation | [8][9] |
| CB2 | 3.1 nM | Forskolin-stimulated cAMP accumulation | [8][9] | |
| Selectivity Ratio (CB1 Ki / CB2 Ki) | - | 414 | - | [8][9] |
| Selectivity Ratio (CB1 EC50 / CB2 EC50) | - | >3000 | - | [8][9] |
Signaling Pathway of a Selective CB2 Agonist
The following diagram illustrates the primary signaling cascade initiated by the binding of a selective agonist, such as L-759,656, to the CB2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of cannabinoid receptor agonists. The following sections outline the key experimental protocols used to determine the binding affinity and functional activity of compounds like L-759,656.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand by the test compound.
Materials:
-
Membrane preparations from CHO cells stably transfected with human CB1 or CB2 receptors.[8]
-
Radioligand: [³H]-CP55,940, a high-affinity, non-selective cannabinoid agonist.[8]
-
Test compound (e.g., L-759,656) at various concentrations.
-
Incubation buffer and wash buffer.
-
Scintillation counter.
Protocol:
-
Incubate the cell membranes with a fixed concentration of [³H]-CP55,940 and varying concentrations of the test compound.[10][11]
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration, washing away unbound radioligand.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., WIN55,212-2).[10][11]
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy of a test compound in inhibiting cAMP production.
Materials:
-
CHO cells stably transfected with human CB1 or CB2 receptors.[8]
-
Forskolin (B1673556), a direct activator of adenylyl cyclase.
-
Test compound (e.g., L-759,656) at various concentrations.
-
cAMP assay kit (e.g., based on chemiluminescence or fluorescence).[12]
Protocol:
-
Pre-incubate the transfected cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.[12]
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve.
Experimental Workflow for Agonist Characterization
The following diagram outlines the logical flow of experiments for the characterization of a novel cannabinoid receptor agonist.
References
- 1. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Function of CB65: A Technical Guide for Researchers
An In-depth Examination of the Selective Cannabinoid Receptor 2 Agonist
CB65, a synthetic quinolin-4(1H)-one-3-carboxamide derivative, has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of the cannabinoid receptor 2 (CB2). Its high affinity and selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) make it a preferred compound for studies aiming to elucidate CB2-mediated pathways without the confounding psychoactive effects associated with CB1 activation. This technical guide provides a comprehensive overview of the in vitro function of this compound, including its binding affinity, signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The primary in vitro characteristic of this compound is its high and selective binding affinity for the CB2 receptor. The following table summarizes the key quantitative data reported for this compound, referred to as compound 40 in the foundational study by Manera et al. (2006).
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Ki) | Human CB1 | >1000 | [1] |
| Binding Affinity (Ki) | Human CB2 | 3.3 | [1] |
| Selectivity Index (Ki CB1/Ki CB2) | - | >303 | [1] |
Core In Vitro Function: CB2 Receptor Agonism
This compound functions as a potent agonist at the CB2 receptor.[1] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, including B cells, T cells, macrophages, and microglia.[2] Its activation initiates a cascade of intracellular signaling events that modulate various cellular functions, particularly those related to inflammation and immune response.
Signaling Pathways Modulated by this compound
Upon binding to the CB2 receptor, this compound induces a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins, predominantly of the Gαi/o subtype. This initiates a series of downstream signaling events.
Canonical Gαi/o-Mediated Pathway
The primary and most well-characterized signaling pathway activated by CB2 receptor agonists like this compound involves the inhibition of adenylyl cyclase.
Caption: Canonical CB2 Receptor Signaling Pathway activated by this compound.
This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Consequently, the activity of protein kinase A (PKA) is reduced, which in turn affects the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of genes related to inflammation and cell survival.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Activation of the CB2 receptor by agonists can also modulate the activity of several mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3] The Gβγ subunits of the dissociated G-protein are often implicated in the activation of these pathways. The specific effects on MAPK signaling can be cell-type dependent and contribute to the diverse cellular responses elicited by CB2 activation, such as proliferation, differentiation, and apoptosis.
Other Potential Signaling Cascades
Research suggests that CB2 receptor activation can influence other signaling pathways, although these are less universally characterized:
-
Phospholipase C (PLC) and Intracellular Calcium: In some cellular contexts, CB2 activation may stimulate PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC).
-
Akt Pathway: The PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, can also be modulated by CB2 receptor activation.
-
Ceramide Synthesis: Some studies have linked prolonged CB2 activation to the de novo synthesis of ceramide, a lipid messenger that can induce apoptosis.
Experimental Protocols
To assess the in vitro function of this compound, several standard assays are employed. Below are detailed methodologies for two key experiments.
Experimental Workflow: In Vitro Characterization of this compound
References
The Discovery and Synthesis of CB65: A Selective CB2 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CB65, a potent and selective agonist for the cannabinoid receptor type 2 (CB2), represents a significant tool in the exploration of the endocannabinoid system's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key biological data of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a visualization of its downstream signaling pathway. All quantitative data are summarized for clarity and comparative analysis.
Discovery and Biological Activity
This compound, with the chemical name N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, was first described by Manera and colleagues in 2006 as part of a study focused on the design and synthesis of novel 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as selective CB2 agonists.[1] this compound, designated as compound 40 in this seminal publication, exhibited high affinity and selectivity for the human CB2 receptor.
Receptor Binding Affinity
Competitive radioligand displacement assays were utilized to determine the binding affinity of this compound for the human CB1 and CB2 receptors. The results demonstrated a high affinity for the CB2 receptor with a Ki of 3.3 nM.[1] In contrast, its affinity for the CB1 receptor was significantly lower, with a Ki value greater than 1000 nM, indicating a high degree of selectivity for the CB2 receptor.[1]
| Compound | Chemical Name | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |
| This compound (40) | N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide | 3.3 | >1000 | >303 |
Functional Activity
The agonist activity of this compound at the CB2 receptor was confirmed using a [35S]GTPγS binding assay. This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. This compound was found to stimulate [35S]GTPγS binding, confirming its role as a CB2 receptor agonist.[1]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process starting from 4,7-dichloroquinoline (B193633). The general synthetic scheme involves the formation of the quinolinone core, followed by N-alkylation and subsequent amidation.
Synthesis Workflow
Detailed Experimental Protocols
The following protocols are based on the general methodologies for the synthesis of quinolin-4(1H)-on-3-carboxamide derivatives.
Step 1: Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
A mixture of 4,7-dichloroquinoline and diethyl malonate is reacted in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the product is precipitated by acidification, filtered, and purified by recrystallization.
Step 2: Synthesis of Ethyl 7-chloro-1-[2-(4-morpholinyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
To a solution of ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF), potassium carbonate and 4-(2-chloroethyl)morpholine hydrochloride are added. The mixture is heated, typically at 80-90°C, for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of 7-Chloro-1-[2-(4-morpholinyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution. The reaction mixture is heated under reflux. After completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 4: Synthesis of N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide (this compound)
The carboxylic acid is coupled with cyclohexylamine to form the final amide product. The reaction is carried out in an inert solvent like DMF in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature for several hours. The final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Signaling Pathway of this compound
As a CB2 receptor agonist, this compound is expected to activate downstream signaling cascades typically associated with this G protein-coupled receptor (GPCR). The CB2 receptor primarily couples to Gi/o proteins.
Upon binding of this compound to the CB2 receptor, the associated Gi/o protein is activated, leading to the dissociation of its Gαi/o and Gβγ subunits. The Gαi/o subunit typically inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, and p38). Furthermore, agonist-bound CB2 receptors can recruit β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling, including activation of the MAPK pathway.
Experimental Protocols for Biological Assays
CB2 Receptor Binding Assay
This assay is performed to determine the affinity of a test compound for the CB2 receptor.
-
Materials:
-
Membranes from cells expressing human CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: A high concentration of a known CB2 ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled CB2 ligand.
-
The incubation is carried out at 30°C for a defined period (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
This assay measures the functional activation of the CB2 receptor by an agonist.
-
Materials:
-
Membranes from cells expressing human CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the assay buffer.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
The data is analyzed to determine the EC50 and Emax values for the agonist.
-
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathophysiological roles of the CB2 receptor. Its high affinity and selectivity make it an important tool for researchers in the field of cannabinoid pharmacology and drug discovery. The synthetic pathway and biological characterization methods detailed in this guide provide a solid foundation for its synthesis and application in further research.
References
Pharmacological Profile of CB65: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). Structurally identified as N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, this compound belongs to a class of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives. Due to its high affinity for the CB2 receptor and significant selectivity over the Cannabinoid Receptor 1 (CB1), this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in immune cells and is a key target in inflammatory and neuropathic pain research. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and the signaling pathways it modulates, supported by detailed experimental methodologies.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its high binding affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity is crucial for elucidating CB2-specific functions without the confounding psychoactive effects associated with CB1 receptor activation.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| Human CB2 | 3.3 | [1][2][3] |
| Human CB1 | >1000 | [1][2][3] |
Table 2: Functional Activity of Structurally Related 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
| Compound (from Manera et al., 2006) | [35S]GTPγS Binding (% of Basal) |
| 28 | 137% |
| 29 | 135% |
| 30 | 134% |
| 32R | 128% |
These compounds share the same 4-oxo-1,4-dihydroquinoline-3-carboxamide core as this compound and demonstrate agonist activity by stimulating [35S]GTPγS binding above basal levels.
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CB2 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can lead to the induction of the early growth response gene Krox-24, which is involved in cell growth and differentiation.
References
The Biological Activity and Cellular Effects of CB65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including B cells, T cells, monocytes, and microglia.[2][3] This restricted expression pattern, in contrast to the more ubiquitous expression of the Cannabinoid Receptor 1 (CB1) which is primarily found in the central nervous system, makes the CB2 receptor an attractive therapeutic target for inflammatory and autoimmune diseases, with a reduced risk of psychoactive side effects. This technical guide provides a comprehensive overview of the biological activity and cellular effects of this compound, including its binding affinity, downstream signaling pathways, and its impact on key cellular processes such as inflammation and apoptosis.
Data Presentation: Quantitative Analysis of this compound Activity
The primary quantitative measure of this compound's biological activity is its binding affinity for the CB1 and CB2 receptors, typically expressed as the inhibition constant (Ki). This value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.
| Compound | Receptor | K_i_ (nM) | Selectivity (CB1 K_i_ / CB2 K_i_) |
| This compound | CB2 | 3.3[1] | >300-fold |
| This compound | CB1 | >1000[1] |
Table 1: Binding Affinity of this compound for Cannabinoid Receptors. This table summarizes the high-affinity and selective binding of this compound to the CB2 receptor.
Signaling Pathways of CB2 Receptor Activation
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Furthermore, CB2 receptor stimulation can modulate various other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium levels.[3][5]
Cellular Effects of CB2 Receptor Agonism
While direct studies on the cellular effects of this compound are limited, the well-established consequences of selective CB2 receptor activation by other agonists provide a strong indication of its expected biological activities. These effects are primarily immunomodulatory, with significant implications for inflammatory and apoptotic processes.
Anti-inflammatory Effects
Activation of the CB2 receptor is widely reported to have potent anti-inflammatory effects.[3] This is achieved through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Release: CB2 agonists have been shown to reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 from immune cells like macrophages and microglia.[6][7]
-
Modulation of Immune Cell Migration: CB2 receptor activation can inhibit the migration of inflammatory cells to sites of inflammation.[3]
-
Suppression of Inflammatory Signaling Pathways: As depicted in the signaling diagram, CB2 agonism leads to the modulation of key inflammatory pathways, including the MAPK and NF-κB pathways.[5][6]
Induction of Apoptosis
CB2 receptor agonists have been demonstrated to induce apoptosis (programmed cell death) in various cell types, particularly in immune cells and cancer cells.[8][9] This pro-apoptotic effect is mediated through the activation of caspase cascades and modulation of the MAPK pathway.[5][8] This property makes CB2 agonists potential therapeutic agents for autoimmune disorders and certain types of cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
Objective: To determine the Ki of this compound for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
This compound (test compound).
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled ligand.
-
Incubate the plate at 30°C for 90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase activity.
Objective: To determine the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium and supplements.
Procedure:
-
Plate the CHO-K1-CB2 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.[10]
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of adenylyl cyclase.
Cytokine Release Assay
This protocol is for measuring the effect of a CB2 agonist on the release of inflammatory cytokines from immune cells.
Objective: To quantify the effect of this compound on LPS-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors.
-
Lipopolysaccharide (LPS).
-
This compound.
-
RPMI 1640 medium supplemented with FBS.
-
ELISA or Luminex-based cytokine assay kits (for TNF-α, IL-1β, IL-6).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.[6]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[6]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA or Luminex assays according to the manufacturer's protocols.[6]
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine release.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Objective: To assess the pro-apoptotic effect of this compound on a relevant cell line (e.g., Jurkat T cells).
Materials:
-
Jurkat T cells.
-
This compound.
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture Jurkat T cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
Harvest the cells and wash them with PBS.
-
Fix the cells with the fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2 minutes on ice.
-
Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT and fluorescein-dUTP.
-
Incubate the cells for 60 minutes at 37°C in the dark.[11]
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the percentage of TUNEL-positive (apoptotic) cells by flow cytometry or visualize them using a fluorescence microscope.[11]
Western Blot for MAPK Activation
This protocol is used to detect the phosphorylation (activation) of MAPK pathway proteins (e.g., ERK, p38, JNK) in response to CB2 receptor activation.
Objective: To determine if this compound activates the MAPK signaling pathway in a specific cell type.
Materials:
-
Cell line of interest (e.g., microglial cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total ERK, p38, and JNK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture the cells and treat them with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the MAPK proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to ensure equal protein loading.
-
Quantify the band intensities to determine the fold change in phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of selectively targeting the CB2 receptor. Its high affinity and selectivity make it an ideal compound for elucidating the role of the CB2 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for further characterizing the biological activity and cellular effects of this compound and other selective CB2 agonists. Future research should focus on directly evaluating the anti-inflammatory and pro-apoptotic effects of this compound in various in vitro and in vivo models to further validate its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.
References
- 1. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Structural Analysis of CB65 Binding to the Cannabinoid 2 Receptor: A Technical Guide
Introduction
The Cannabinoid Receptor 2 (CB2), a Class A G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, including inflammatory, fibrotic, and neurodegenerative diseases.[1][2] Primarily expressed in the immune system, its modulation avoids the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1][3] CB65 is a potent and highly selective synthetic agonist for the CB2 receptor, making it a valuable tool for research and a candidate for drug development. This guide provides an in-depth technical overview of the structural basis for this compound's interaction with the CB2 receptor, detailing its binding affinity, the receptor's signaling mechanisms, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Binding Profile of this compound
This compound demonstrates high affinity and remarkable selectivity for the human CB2 receptor over the CB1 receptor. This selectivity is crucial for developing therapies that target peripheral systems without central nervous system side effects. The binding affinities (Ki) are summarized below.
| Ligand | Receptor | Binding Affinity (K_i) | Selectivity (CB1/CB2) |
| This compound | Human CB2 | 3.3 nM | >300-fold |
| This compound | Human CB1 | >1000 nM | |
| Data sourced from MedChemExpress and Tocris Bioscience.[4][5] |
Structural Basis of this compound Interaction with the CB2 Receptor
While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the CB2 receptor is not publicly available, extensive structural data from CB2 bound to other agonists and antagonists provide a robust framework for understanding this interaction.
The human CB2 receptor consists of 360 amino acids that form the characteristic seven-transmembrane (7TM) helix bundle of a GPCR.[6][7] Recent cryo-EM structures of the CB2 receptor in an active state, complexed with the agonist WIN 55,212-2 and the G_i_ protein, have revealed the conformational changes that lead to receptor activation.[8][9]
Agonist Binding Pocket: The binding pocket for agonists is located within the transmembrane core of the receptor. The cryo-EM structure of the agonist-bound CB2-G_i_ signaling complex provides critical insights into how ligands like this compound likely bind and activate the receptor.[9] Key residues identified as crucial for the activation and binding of various agonists include H95^2.65^, F117^3.36^, and S285^7.39^.[10] It is hypothesized that this compound, as a potent agonist, engages with these or similar residues, inducing a conformational shift in the 7TM helices. This shift, particularly an outward movement of the intracellular end of transmembrane helix 6 (TM6), creates a binding site for the intracellular G_i_ protein, initiating the signaling cascade.[8][9]
CB2 Receptor Signaling Pathways
Upon activation by an agonist such as this compound, the CB2 receptor primarily couples to inhibitory G proteins of the G_i/o_ family.[11][12][13] This coupling initiates a cascade of intracellular events.
Primary Signaling Pathway (G_i_ Coupled):
-
G Protein Activation: Agonist binding causes the G_i/o_ protein to release GDP and bind GTP, leading to its dissociation into Gα_i/o_ and Gβγ subunits.[3]
-
Adenylyl Cyclase Inhibition: The activated Gα_i/o_ subunit directly inhibits the enzyme adenylyl cyclase.[6][11]
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][13]
-
Downstream Effects: Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors like the cAMP response element-binding protein (CREB).[6][7]
Other Signaling Pathways:
-
MAPK Pathway: The CB2 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, p38, and JNK pathways, influencing cell proliferation, differentiation, and apoptosis.[7][11]
-
Ion Channel Modulation: The Gβγ subunits released upon receptor activation can modulate the activity of various ion channels.
Below is a diagram illustrating the primary G_i_-coupled signaling cascade initiated by this compound binding to the CB2 receptor.
Experimental Protocols
Characterizing the interaction between a ligand like this compound and the CB2 receptor involves a combination of binding and functional assays.
Protocol 1: Radioligand Displacement Binding Assay (for K_i_ Determination)
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.[14][15]
Materials:
-
Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).[15]
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).[15]
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).[15]
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[15]
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.[15]
-
Cell harvester and scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the CB2 receptor membranes, a fixed concentration of [³H]CP-55,940 (typically near its K_d_ value, e.g., 0.8 nM), and varying concentrations of this compound.[15] Include wells for total binding (no this compound) and non-specific binding (with excess WIN 55,212-2).
-
Incubation: Incubate the reaction mixture for 90 minutes at 30°C to allow binding to reach equilibrium.[15]
-
Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
The workflow for this assay is visualized below.
References
- 1. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of the Human Cannabinoid Receptor CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 7. birchandfog.biz [birchandfog.biz]
- 8. Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
CB65: A Technical Guide for the Study of Cannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CB65, a potent and highly selective agonist for the cannabinoid type 2 receptor (CB2). The document details its pharmacological properties, mechanism of action, and its application as a critical research tool for investigating the endocannabinoid system. Included are comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in a laboratory setting.
Introduction to this compound
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary G protein-coupled receptors (GPCRs) of this system are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While CB1 receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, CB2 receptors are primarily found in peripheral tissues, particularly on immune cells.[1] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory, pain, and neurodegenerative disorders without the psychoactive side effects associated with CB1 activation.[1]
To explore the therapeutic potential and physiological functions of the CB2 receptor, selective agonists are indispensable tools. This compound (N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide) is a synthetic, high-affinity agonist designed for high selectivity for the CB2 receptor over the CB1 receptor.[2][3][4] Its properties make it an excellent probe for elucidating CB2-mediated signaling pathways and for the preclinical evaluation of CB2-targeted therapeutics.
Pharmacological Profile of this compound
This compound is distinguished by its high binding affinity and remarkable selectivity for the human CB2 receptor. The quantitative pharmacological data for this compound are summarized below.
Data Presentation: Quantitative Analysis of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | CB2 | 3.3 nM | Human | Radioligand Binding | [2][3][4] |
| CB1 | >1000 nM | Human | Radioligand Binding | [2][3][4] | |
| Selectivity Ratio (Ki CB1/Ki CB2) | - | >303 | Human | - | [2] |
| Functional Potency (EC50) | CB2 | Data Not Available | Human | [35S]GTPγS Binding | [2] |
Note: The primary publication describing this compound confirms its agonist activity in functional assays ([35S]GTPγS binding and studies in human basophils), but the specific EC50 value is not available in the cited abstract.[2]
Mechanism of Action and Signaling Pathways
As a CB2 receptor agonist, this compound activates intracellular signaling cascades upon binding. CB2 receptors are canonically coupled to inhibitory G proteins (Gαi/o).
Key Signaling Events:
-
G Protein Activation: this compound binding induces a conformational change in the CB2 receptor, promoting the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which act as downstream effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAP Kinase Activation: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating cell growth, differentiation, and survival.
-
β-Arrestin Recruitment: Following agonist-induced phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process mediates receptor desensitization and internalization and can also initiate G protein-independent signaling pathways.
Mandatory Visualization: this compound-Mediated CB2 Signaling Pathway
Caption: this compound activates the CB2 receptor, leading to Gαi/o-mediated inhibition of cAMP and MAPK activation.
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to characterize CB2 receptor agonists like this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2, HEK-hCB2).
-
Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: this compound, dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-Specific Binding Control: A high concentration of a non-labeled CB2 ligand (e.g., 10 µM WIN 55,212-2).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add binding buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.
-
Compound Addition: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the appropriate wells. Add the non-specific binding control to its designated wells. Add vehicle (DMSO) to total binding wells.
-
Radioligand Addition: Add a fixed concentration of [3H]CP55,940 (typically at or near its Kd value, e.g., 1.5 nM) to all wells.
-
Membrane Addition: Add cell membranes (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at 30°C.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.
cAMP Functional Assay (Inhibition)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Materials:
-
Cells: A cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2).
-
Stimulation Buffer: HBSS or PBS supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin (B1673556) (FSK).
-
Test Compound: this compound, dissolved in DMSO.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or BRET.
Procedure:
-
Cell Plating: Seed CHO-hCB2 cells into a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Remove culture medium and add stimulation buffer containing the PDE inhibitor.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM, a concentration that gives a submaximal cAMP response) to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data, with the forskolin-only response set as 100% and basal (no FSK) as 0%. Plot the percentage inhibition of the forskolin response against the log concentration of this compound. Use non-linear regression to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the CB2 receptor upon agonist stimulation, a key event in receptor desensitization and signaling.
Materials:
-
Assay System: A commercial β-arrestin recruitment assay system (e.g., PathHunter by DiscoveRx), which typically uses cells co-expressing the target receptor fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.
-
Cells: The specific cell line provided with the assay kit (e.g., U2OS-hCB2-β-arrestin).
-
Assay Buffer: As specified by the kit manufacturer.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Agonist: A known CB2 full agonist (e.g., WIN 55,212-2) for normalization.
-
Detection Reagents: As provided in the kit (typically for a chemiluminescent readout).
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white plate according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a dose-response of the reference agonist.
-
Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO2.
-
Detection: Equilibrate the plate to room temperature. Add the detection reagents as per the kit's instructions.
-
Signal Measurement: After a 60-minute incubation in the dark at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the maximal response of the reference full agonist (set to 100%). Plot the percentage response against the log concentration of this compound. Use non-linear regression to determine the EC50 and Emax values.
Mandatory Visualization: Logical Relationship in Assay Selection
Caption: Logical flow for selecting assays to characterize a novel CB2 ligand like this compound.
Conclusion
This compound is a valuable and highly selective tool for researchers investigating the pharmacology and therapeutic potential of the CB2 receptor. Its high affinity and specificity allow for the precise interrogation of CB2-mediated signaling pathways, distinguishing them from CB1-mediated effects. The protocols and data presented in this guide provide a framework for the effective use of this compound in studies of inflammation, pain, and other pathologies where the CB2 receptor is a key target. Further characterization of its functional potency and potential for biased agonism will continue to refine its utility in drug discovery and development.
References
- 1. GPCR/G-Protein | CymitQuimica [cymitquimica.com]
- 2. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
The Selective Cannabinoid Receptor 2 Agonist CB65: A Technical Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB65 is a potent and highly selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). With the CB2 receptor being a promising therapeutic target for a multitude of pathologies, including inflammatory diseases, neuropathic pain, and cancer, this compound presents a significant opportunity for drug development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, in vitro efficacy in cancer models, and the underlying signaling pathways. Detailed experimental protocols and structured data tables are provided to facilitate further research and development of this compound. It is important to note that while in vitro data is promising, in vivo studies are currently lacking and are a critical next step in the evaluation of this compound's therapeutic utility.
Introduction: The CB2 Receptor as a Therapeutic Target
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. The CB2 receptor, primarily expressed on immune cells, has garnered significant attention as a therapeutic target due to its role in modulating inflammation and cellular proliferation, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). Activation of the CB2 receptor has been shown to have therapeutic potential in a range of preclinical models of disease, making selective CB2 agonists like this compound valuable tools for investigation.
Pharmacological Profile of this compound
This compound, with the chemical name N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide, is a small molecule agonist of the CB2 receptor. Its initial characterization demonstrated high affinity and selectivity for the human CB2 receptor over the CB1 receptor.
Quantitative Data: Binding Affinity and Efficacy
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 3.3 nM | CB2 | Human | [1][2] |
| >1000 nM | CB1 | Human | [1][2] | |
| Functional Activity | Agonist | CB2 | Human | [2] |
| IC50 (Osteosarcoma) | 1.11 x 10⁻¹¹ M | - | Human (MG63 cells) | [3] |
| 4.95 x 10⁻¹¹ M | - | Human (Saos-2 cells) | [3] |
In Vitro Therapeutic Applications: Osteosarcoma
A significant body of in vitro research has focused on the anti-cancer properties of this compound in osteosarcoma, a primary bone malignancy. These studies demonstrate that this compound can inhibit proliferation, induce apoptosis, and reduce the invasive potential of osteosarcoma cell lines.
Anti-proliferative and Pro-apoptotic Effects
This compound has been shown to be a potent inhibitor of osteosarcoma cell growth. The anti-proliferative effects are mediated through the CB2 receptor, as they can be blocked by a CB2 antagonist.[3] Furthermore, this compound induces late-stage apoptosis in these cancer cells.[3]
Anti-invasive Effects
In addition to its effects on cell growth and survival, this compound has been demonstrated to reduce the invasion of osteosarcoma cells in vitro, suggesting a potential role in preventing metastasis.[3]
Liposomal Formulation
To enhance its delivery and potential therapeutic efficacy, a liposomal formulation of this compound has been developed and characterized. This formulation demonstrates the potential for improved drug delivery in future preclinical and clinical studies.[3]
| Liposomal this compound Formulation Parameters | |
| Method | Thin film hydration |
| Particle Size | 141.7 ± 0.6 nm |
| Polydispersity Index | 0.451 ± 0.026 |
| Zeta Potential | -10.9 ± 0.3 mV |
| Encapsulation Efficiency | 51.12% |
| Data from Zorba et al., 2023.[3] |
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), ultimately affecting gene transcription and cellular processes like proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the published literature for this compound.
Cell Culture and Proliferation Assays (Osteosarcoma)
-
Cell Lines: MG63 and Saos-2 human osteosarcoma cell lines.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
WST-1 Proliferation Assay:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well.
-
After 24 hours, treat cells with varying concentrations of this compound.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Real-Time Cell Analysis (RTCA):
-
Add cell culture medium to E-plates and record a baseline.
-
Seed cells at an appropriate density.
-
Allow cells to adhere and proliferate for 24 hours.
-
Treat with this compound and monitor cell index in real-time.
-
Apoptosis Assay (Flow Cytometry)
-
Culture and treat cells with this compound as described above.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Invasion Assay (Scratch Assay)
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound.
-
Image the scratch at 0 hours and subsequent time points (e.g., 24 hours).
-
Measure the closure of the scratch to determine the extent of cell migration and invasion.
Radioligand Binding and GTPγS Functional Assays (General Protocol)
While the specific details from the original publication by Manera et al. are not fully available, a general protocol for these assays is as follows:
-
Radioligand Binding Assay:
-
Prepare cell membranes expressing the target receptor (CB1 or CB2).
-
Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value from the competition binding curves.
-
-
[³⁵S]GTPγS Binding Assay:
-
Incubate cell membranes with GDP, varying concentrations of this compound, and [³⁵S]GTPγS.
-
The binding of the agonist (this compound) to the G-protein coupled receptor (CB2) stimulates the binding of [³⁵S]GTPγS to the G-protein.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity to quantify the extent of G-protein activation.
-
Discussion and Future Directions
The available preclinical data for this compound, a potent and selective CB2 agonist, highlight its potential as a therapeutic agent, particularly in the context of cancer. The in vitro studies on osteosarcoma provide a strong rationale for further investigation. The demonstrated anti-proliferative, pro-apoptotic, and anti-invasive effects at nanomolar concentrations are promising.
However, the significant gap in the preclinical data for this compound is the lack of in vivo studies. To advance the development of this compound as a therapeutic candidate, it is imperative to conduct animal studies to evaluate its efficacy, pharmacokinetics, and safety profile. Based on the known functions of the CB2 receptor, promising avenues for in vivo investigation include:
-
Oncology: Xenograft models of osteosarcoma and other cancers with high CB2 receptor expression.
-
Inflammatory Diseases: Models of inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.
-
Neuropathic Pain: Models of nerve injury-induced pain.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor agonist with compelling in vitro anti-cancer activity. This technical guide summarizes the key preclinical findings to date, providing a foundation for future research. The progression of this compound towards clinical application is critically dependent on the successful completion of in vivo efficacy and safety studies in relevant animal models. The data presented herein should serve as a valuable resource for researchers and drug development professionals interested in advancing this promising compound.
References
Methodological & Application
Application Notes and Protocols for CB65 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of CB65, a high-affinity and selective cannabinoid receptor 2 (CB2) agonist, in cell culture experiments.
Introduction to this compound
This compound is a potent and selective agonist for the CB2 receptor, with a Ki value of 3.3 nM for CB2 and >1000 nM for the CB1 receptor.[1] Its chemical name is N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide. This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes without the psychoactive effects associated with CB1 receptor activation.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Special Conditions |
| DMSO | 2.09 | 5 | Gentle warming may be required. |
| DMSO | 5 | 11.96 | Requires ultrasonication, warming, and heating to 60°C.[1] |
Note: DMSO is hygroscopic. For best results, use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[1]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the preparation of a 5 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 417.93 g/mol )[1]
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C or 60°C (see note below)
-
Ultrasonic bath (optional, but recommended for higher concentrations)
-
Sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, you would need 2.09 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Standard Concentration (up to 5 mM): Vortex the solution vigorously. If the compound does not fully dissolve, warm the solution at 37°C for 5-10 minutes with intermittent vortexing.
-
Higher Concentration (up to 11.96 mM): For higher concentrations, sonicate the solution in an ultrasonic water bath and warm it to 60°C until the compound is fully dissolved.[1]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Experimental Protocol: Diluting this compound for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on the cells.
-
-
Application to Cells: Add the diluted this compound solution to your cell cultures and incubate for the desired experimental duration.
CB2 Receptor Signaling Pathway
This compound, as a CB2 receptor agonist, activates downstream signaling cascades upon binding to the receptor. The CB2 receptor is a G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating cells with this compound.
Caption: A generalized workflow for cell culture experiments using this compound.
References
Application Notes and Protocols for the CB65 Experimental Protocol in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB65 is a synthetic agonist highly selective for the Cannabinoid Receptor Type 2 (CB2R). While traditionally associated with the peripheral immune system, emerging evidence highlights the expression and functional significance of CB2R in the central nervous system, including in primary neurons. The activation of neuronal CB2R presents a promising therapeutic avenue for various neurological disorders, owing to its potential to modulate neuronal excitability, inflammation, and cell survival pathways without the psychoactive effects associated with CB1 receptor activation. These application notes provide a comprehensive experimental protocol for utilizing this compound in primary neuron cultures to investigate its effects on neuronal viability, apoptosis, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and the structurally similar, widely studied CB2R agonist JWH-133, providing a foundation for experimental design.
Table 1: Effects of CB2R Agonists on Primary Neuron Viability and Apoptosis
| Parameter | Agonist | Cell Type | Concentration | Incubation Time | Effect | Assay | Citation |
| Neuronal Firing | This compound, JWH-133, GW405833, HU308 | Mouse VTA Dopamine (B1211576) Neurons | Not specified | Acute | Inhibition of neuronal firing | Electrophysiology (in vivo, ex vivo) | [1] |
| Neuronal Viability | JWH-133 | SH-SY5Y Neuroblastoma | 10-40 µM | Not specified | Concentration-dependent decrease | MTT Assay | [2] |
| Neuronal Apoptosis | JWH-133 | Human Neuroblastoma | 0.5 µM | 12 days (MCM treatment for 24h) | Significant decrease in apoptotic neurons | TUNEL Assay | [3] |
| Cytochrome-c Release | JWH-015 | Rat Precerebellar Neurons | Not specified | Post-lesion | Reduction from ~60% to 20% | Immunohistochemistry | [4][5] |
Note: Data for JWH-133 and JWH-015 are provided as close surrogates for this compound due to limited specific data on this compound in these particular assays.
Table 2: Electrophysiological Effects of CB2R Agonists on Primary Neurons
| Parameter | Agonist | Cell Type | Concentration | Effect | Citation |
| Evoked EPSC Amplitude | JWH-133 | Rat Spinal Dorsal Horn Neurons (in SNL model) | 10, 20, 50 µM | Reduction in amplitude | [6] |
| mEPSC Frequency | JWH-133 | Rat Hippocampal CA1 Pyramidal Neurons | 200 nM | Increased frequency after 7-10 days of treatment | [7] |
| Neuronal Firing Frequency | JWH-133 | Mouse Substantia Nigra Dopaminergic Neurons | 10, 30 µM | Significant reduction | [8] |
Experimental Protocols
Primary Neuron Culture Protocol (adapted from various sources)
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement and GlutaMAX
-
Poly-D-lysine (PDL) coated culture vessels
-
Sterile dissection tools
Procedure:
-
Prepare PDL-coated culture plates by incubating with a 50 µg/mL solution of PDL overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Euthanize pregnant dam and dissect E18 pups.
-
Isolate cortices or hippocampi in ice-cold Hibernate-A medium.
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate neurons at the desired density (e.g., 2.5 x 10^5 cells/cm²) on PDL-coated plates.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neuronal Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Treat primary neurons with various concentrations of this compound (e.g., 1-50 µM) for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neuron cultures on coverslips
-
This compound and a positive control for apoptosis (e.g., staurosporine)
-
In Situ Cell Death Detection Kit, Fluorescein (or similar)
-
DAPI or Hoechst for nuclear counterstaining
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Treat neurons with this compound at the desired concentration and for the appropriate time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells on ice for 2 minutes.
-
Wash with PBS and add the TUNEL reaction mixture. Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash with PBS and counterstain with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of key proteins in signaling cascades.
Materials:
-
Primary neuron cultures
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Treat neurons with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the signal using an ECL reagent.
Electrophysiology (Whole-Cell Patch-Clamp Recording)
This protocol is for recording synaptic currents from primary neurons.
Materials:
-
Primary neuron cultures on coverslips
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution
-
This compound and relevant antagonists (e.g., AM630 for CB2R)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated ACSF.
-
Pull recording pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Record baseline spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs) in voltage-clamp mode.
-
Bath-apply this compound at the desired concentration and record the changes in synaptic activity.
-
To confirm the specificity of the effect, co-apply the CB2R antagonist AM630 with this compound.
Signaling Pathways and Experimental Workflows
CB2R-Mediated Neuroprotective Signaling
Activation of the CB2 receptor by this compound can initiate multiple intracellular signaling cascades that contribute to neuroprotection. The primary G-protein coupled pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. Furthermore, CB2R activation has been shown to modulate the PI3K/Akt and MAPK/ERK pathways.
Caption: CB2R signaling cascade initiated by this compound.
Experimental Workflow for Assessing Neuroprotection
A logical workflow to investigate the neuroprotective effects of this compound would involve a tiered approach, starting with broad assessments of cell health and moving towards more specific mechanistic studies.
Caption: Workflow for investigating this compound's effects.
Logical Relationship of Apoptosis Regulation by CB2R
The anti-apoptotic effect of CB2R activation is mediated through the regulation of pro- and anti-apoptotic proteins, primarily through the PI3K/Akt signaling pathway.
Caption: CB2R-mediated regulation of apoptosis.
References
- 1. Cannabinoid CB2 receptors modulate midbrain dopamine neuronal activity and dopamine-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor type 2 agonist JWH-133 decreases cathepsin B secretion and neurotoxicity from HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CB2 receptor agonism protects central neurons from remote axotomy-induced apoptosis through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptors are upregulated via bivalent histone modifications and control primary afferent input to the spinal cord in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic activation of CB2 cannabinoid receptors in the hippocampus increases excitatory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of CB65 in Animal Models
Disclaimer: As of December 2025, publicly available literature detailing the specific in vivo administration of the CB2 agonist CB65 in animal models is limited. The following application notes and protocols are therefore based on established methodologies for other selective CB2 receptor agonists and general principles of preclinical research. Researchers should treat these as a starting point and perform dose-ranging and tolerability studies to establish the optimal administration parameters for this compound in their specific animal model and experimental context.
Introduction
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), with a Ki value of 3.3 nM for the CB2 receptor and over 1000-fold selectivity against the CB1 receptor. This selectivity makes this compound a valuable research tool for investigating the therapeutic potential of CB2 receptor activation in various disease models, including those for pain, inflammation, and cancer, without the psychoactive side effects associated with CB1 receptor activation. These application notes provide generalized protocols for the preparation and administration of this compound to rodent models.
Compound Information and Storage
| Parameter | Value | Reference |
| Chemical Name | N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide | [1][2][3] |
| Molecular Formula | C22H28ClN3O3 | [2] |
| Molecular Weight | 417.94 g/mol | [2] |
| Storage | Store at -20°C for short-term and -80°C for long-term. | N/A |
| Solubility | Soluble in DMSO. | N/A |
Preparation of Dosing Solutions
For in vivo administration, it is crucial to prepare a dosing solution in a vehicle that is safe and appropriate for the chosen route of administration. As this compound is soluble in DMSO, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle.
Vehicle Composition (Example):
A widely used vehicle for administering hydrophobic compounds to animals consists of a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.
| Component | Percentage (v/v) |
| DMSO | 5-10% |
| Tween 80 or Cremophor EL | 5-10% |
| Saline (0.9% NaCl) | 80-90% |
Protocol for Vehicle Preparation (10 ml):
-
Add 0.5 ml to 1.0 ml of DMSO to a sterile 15 ml conical tube.
-
Add the calculated amount of this compound to the DMSO and vortex until fully dissolved.
-
Add 0.5 ml to 1.0 ml of Tween 80 or Cremophor EL and vortex to mix.
-
Slowly add saline to a final volume of 10 ml, vortexing intermittently to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required. The final solution should be a clear or slightly opalescent microemulsion.
-
Prepare the vehicle control solution using the same composition without the active compound.
Administration Routes and Protocols
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific animal model. Common routes for systemic administration in rodents include intraperitoneal (IP) injection, oral gavage (PO), and subcutaneous (SC) injection.
Intraperitoneal (IP) Injection
IP injection is a common route for delivering compounds that are not suitable for oral administration. It generally leads to rapid absorption into the systemic circulation.
Experimental Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Administration: Inject the dosing solution slowly.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Quantitative Data for IP Injection:
| Parameter | Mouse | Rat |
| Dosage Range (General for CB2 Agonists) | 1 - 30 mg/kg | 1 - 30 mg/kg |
| Injection Volume | 5 - 10 ml/kg | 5 - 10 ml/kg |
| Needle Gauge | 25 - 27 G | 23 - 25 G |
Oral Gavage (PO)
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Experimental Protocol:
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Insert a lubricated, ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth towards the esophagus.
-
Administration: Once the needle is in the esophagus (the animal should swallow), administer the solution. Do not force the needle if resistance is met.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress.
Quantitative Data for Oral Gavage:
| Parameter | Mouse | Rat |
| Dosage Range (General for CB2 Agonists) | 1 - 50 mg/kg | 1 - 50 mg/kg |
| Administration Volume | 5 - 10 ml/kg | 5 - 20 ml/kg |
| Gavage Needle Size | 20 - 22 G | 16 - 18 G |
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower and more sustained absorption compared to IP injection.
Experimental Protocol:
-
Animal Restraint: Restrain the animal and lift a fold of skin, typically in the dorsal scapular region.
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Injection: Inject the solution to form a small bleb under the skin.
-
Post-injection Care: Gently massage the area to aid in dispersion of the solution.
Quantitative Data for Subcutaneous Injection:
| Parameter | Mouse | Rat |
| Dosage Range (General for CB2 Agonists) | 1 - 30 mg/kg | 1 - 30 mg/kg |
| Injection Volume | 5 - 10 ml/kg | 5 - 10 ml/kg |
| Needle Gauge | 25 - 27 G | 23 - 25 G |
Visualizations
References
Application Notes and Protocols: Utilizing the Selective CB2 Agagonist CB65 in Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CB65 is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2), exhibiting a Ki value of 3.3 nM for CB2 and over 1000 nM for the Cannabinoid Receptor 1 (CB1). This selectivity makes this compound an attractive candidate for therapeutic investigation, as it is expected to provide the anti-inflammatory, immunomodulatory, and potential anti-cancer benefits of CB2 activation without the psychoactive effects associated with CB1 agonism. The upregulation of CB2 receptors in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, presents a compelling rationale for its targeted application.
These application notes provide a comprehensive overview of the potential for using this compound in combination with other therapeutic agents. While specific combination studies with this compound are not yet widely published, the following protocols and data are based on established research with other selective CB2 agonists, such as JWH-133 and AM1241. These examples serve as a guide for designing and executing preclinical studies to explore the synergistic or additive effects of this compound in various disease models.
Combination Therapy in Oncology
The overexpression of CB2 receptors in certain cancer types, such as triple-negative breast cancer (TNBC), makes it a viable therapeutic target. Combining a CB2 agonist like this compound with other anti-cancer therapies may offer a synergistic approach to inhibit tumor growth.
Application Note: this compound in Combination with Photodynamic Therapy (PDT) for Triple-Negative Breast Cancer
A promising strategy involves combining a CB2 agonist with photodynamic therapy (PDT), which utilizes a photosensitizer that, upon light activation, generates reactive oxygen species to kill cancer cells. This combination can target two proteins often upregulated in TNBC: the CB2 receptor and the translocator protein (TSPO), a mitochondrial membrane receptor that can be targeted by some photosensitizers.
Quantitative Data Summary: Synergistic Inhibition of Tumor Growth
The following table summarizes representative in vivo data from a study combining the CB2 agonist JWH-133 with TSPO-targeted PDT in a murine model of TNBC.[1][2] It is hypothesized that this compound would yield comparable results.
| Treatment Group | Average Tumor Volume (mm³) ± SEM | P-value vs. Vehicle | P-value vs. Combination |
| Vehicle Control | 1103.3 ± 196.9 | - | < 0.05 |
| JWH-133 Alone | 969.3 ± 227.3 | > 0.05 | < 0.05 |
| IR700DX-6T-PDT Alone | 951.8 ± 81.4 | > 0.05 | < 0.05 |
| JWH-133 + IR700DX-6T-PDT | 381.0 ± 118.5 | < 0.05 | - |
Experimental Protocol: In Vivo Combination of a CB2 Agonist and PDT
-
Animal Model: Female athymic nude mice are inoculated with human triple-negative breast cancer cells (e.g., MDA-MB-231).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Photosensitizer-PDT alone, and (4) this compound + Photosensitizer-PDT.
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at a predetermined dose (e.g., 1-5 mg/kg) daily for a specified period.
-
Photosensitizer Administration: A TSPO-targeting photosensitizer (e.g., IR700DX-6T) is administered intravenously (i.v.).
-
Photodynamic Therapy: 24 hours post-photosensitizer injection, the tumor area is irradiated with a specific wavelength of light (e.g., 690 nm).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumors are excised for further analysis (e.g., histology, apoptosis assays).
Signaling Pathway and Experimental Workflow
Combination Therapy for Pain Management
CB2 receptor agonists are known to produce antinociceptive effects, particularly in models of inflammatory and neuropathic pain.[3] Combining a CB2 agonist like this compound with existing analgesics, such as opioids, may provide a synergistic effect, allowing for lower doses of opioids and potentially reducing tolerance and side effects.
Application Note: this compound in Combination with Morphine to Reduce Opioid Tolerance
Chronic morphine use leads to tolerance, requiring dose escalation to maintain analgesic efficacy. Co-administration of a CB2 agonist can modulate the underlying neuroinflammatory processes that contribute to the development of tolerance.
Quantitative Data Summary: Attenuation of Morphine Tolerance
The following table presents data from a study where the CB2 agonist AM1241 was co-administered with morphine in a mouse model of thermal nociception.[4] A similar effect is anticipated with this compound.
| Treatment Group (Day 7) | Thermal Withdrawal Latency (s) ± SD | % Maximal Possible Effect (%MPE) |
| Vehicle + Saline | 10.2 ± 1.5 | N/A |
| Vehicle + Morphine (10 mg/kg) | 12.5 ± 2.1 | 15.3 |
| AM1241 + Morphine (10 mg/kg) | 22.8 ± 3.4 | 84.0 |
| AM630 (CB2 Antagonist) + AM1241 + Morphine | 13.1 ± 1.9 | 19.3 |
Experimental Protocol: Assessing the Effect of a CB2 Agonist on Morphine Tolerance
-
Animal Model: Male C57BL/6 mice are used.
-
Baseline Nociceptive Testing: Baseline thermal nociceptive thresholds are determined using a hot plate or tail-flick test.
-
Induction of Tolerance: Mice are administered morphine (e.g., 10 mg/kg, i.p.) daily for 7 days.
-
Treatment Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Morphine
-
Group 3: this compound + Morphine
-
Group 4 (Control): CB2 Antagonist (e.g., AM630) + this compound + Morphine
-
-
Drug Administration: this compound (or vehicle/antagonist) is administered 30 minutes prior to morphine injection each day.
-
Nociceptive Testing: Thermal withdrawal latency is measured on each day of treatment, 30 minutes after the morphine injection.
-
Data Analysis: The development of tolerance is assessed by the decrease in the analgesic effect of morphine over the 7-day period. The percentage of maximal possible effect (%MPE) is calculated.
Signaling and Workflow Diagram
Combination Therapy in Immuno-inflammation
CB2 receptors are predominantly expressed on immune cells, and their activation generally leads to immunosuppressive and anti-inflammatory effects. This makes CB2 agonists like this compound prime candidates for combination therapies in autoimmune and inflammatory disorders.
Application Note: this compound in Combination with Dexamethasone (B1670325) for Immune Thrombocytopenia Purpura (ITP)
ITP is an autoimmune disorder characterized by antibody-mediated destruction of platelets. CB2 agonists can modulate the function of immune cells involved in this process. A combination with a corticosteroid like dexamethasone may enhance the therapeutic effect.
Quantitative Data Summary: Modulation of Cytokine Expression
The following table shows representative data on cytokine expression from mesenchymal stromal cells in an ITP model, treated with the CB2 agonist JWH133 and dexamethasone.[5]
| Treatment Group | IL-6 Expression (relative to control) | IL-4 Expression (relative to control) |
| Control | 1.00 | 1.00 |
| JWH133 | 0.65 | 1.50 |
| Dexamethasone | 0.50 | 1.80 |
| JWH133 + Dexamethasone | 0.30 | 2.50 |
Experimental Protocol: In Vitro Assessment of Immunomodulation
-
Cell Culture: Isolate and culture mesenchymal stromal cells (MSCs) from a relevant model of ITP.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Dexamethasone
-
Group 4: this compound + Dexamethasone
-
-
Incubation: Treat the cells with the respective compounds for a specified time (e.g., 24-48 hours).
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory (e.g., IL-6) and anti-inflammatory (e.g., IL-4) cytokines using ELISA or a multiplex bead array.
-
Apoptosis and Proliferation Assays: Assess the effects of the treatments on lymphocyte apoptosis and proliferation in co-culture experiments with MSCs.
Logical Relationship Diagram
References
- 1. Combined CB2 Receptor Agonist and Photodynamic Therapy Synergistically Inhibit Tumor Growth in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined CB2 receptor agonist and photodynamic therapy synergistically inhibit tumor growth in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 receptor agonist AM1241 regulating the polarization of microglia reduces morphine tolerance through IL-4/STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeled Ligand Binding Assays Targeting Cannabinoid Receptors
Introduction
These application notes provide a detailed protocol for the labeling of ligands and their use in binding assays to characterize interactions with cannabinoid receptors, such as CB1 and CB2. The initial query for "CB65" appears to refer to a selective CB2 receptor agonist, not a protein for labeling.[1] Therefore, this document focuses on the more common and established practice of labeling a known ligand (agonist or antagonist) to study its binding to a target receptor. The protocols provided are broadly applicable to researchers, scientists, and drug development professionals working to identify and characterize novel cannabinoid receptor modulators.
Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.[2][3][4][5] Studying the binding of ligands to these receptors is fundamental for understanding their function and for the development of new therapeutics. These protocols will cover methods for fluorescently labeling a cannabinoid receptor ligand and its application in a binding assay.
Data Presentation
The following tables summarize typical quantitative data obtained from cannabinoid receptor binding assays. These values are illustrative and will vary depending on the specific ligand, receptor, and experimental conditions.
Table 1: Binding Affinity of a Labeled Cannabinoid Ligand to CB1 and CB2 Receptors
| Parameter | CB1 Receptor | CB2 Receptor |
| Kd (nM) | 5.2 | 150.8 |
| Bmax (fmol/mg protein) | 1850 | 950 |
| Hill Slope | 0.98 | 1.02 |
Kd (Equilibrium Dissociation Constant): A measure of the binding affinity of the ligand to the receptor. A lower Kd value indicates a higher binding affinity. Bmax (Maximum Specific Binding): Represents the total number of binding sites in the sample.
Table 2: Kinetic Parameters of Labeled Ligand Binding to CB1 Receptor
| Parameter | Value | Units |
| kon (Association Rate Constant) | 2.5 x 107 | M-1min-1 |
| koff (Dissociation Rate Constant) | 0.13 | min-1 |
| Calculated Kd (koff/kon) | 5.2 | nM |
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Cannabinoid Receptor Ligand
This protocol describes the labeling of a hypothetical cannabinoid receptor ligand containing a primary amine group with an amine-reactive fluorescent dye.
Materials:
-
Cannabinoid receptor ligand with a reactive functional group (e.g., primary amine)
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
-
Spectrophotometer
Procedure:
-
Ligand Preparation: Dissolve the cannabinoid ligand in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved ligand to the Labeling Buffer.
-
Slowly add a 10-fold molar excess of the dissolved fluorescent dye to the ligand solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled ligand from the unreacted dye and any byproducts using a suitable purification column.
-
Monitor the elution using a spectrophotometer at the absorbance maximum of the dye and the ligand (if it has a chromophore).
-
-
Characterization:
-
Determine the concentration of the labeled ligand and the degree of labeling (molar ratio of dye to ligand) by measuring the absorbance at the respective maxima for the protein and the dye.
-
Protocol 2: Whole-Cell Binding Assay Using a Fluorescently Labeled Ligand
This protocol details a whole-cell binding assay using a fluorescently labeled cannabinoid ligand with cells expressing the target cannabinoid receptor.
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., HEK293 cells transfected with CB1 or CB2)
-
Fluorescently labeled cannabinoid ligand
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Unlabeled competing ligand (for non-specific binding determination)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Assay Preparation:
-
Prepare serial dilutions of the fluorescently labeled ligand in Binding Buffer.
-
For determination of non-specific binding, prepare a parallel set of dilutions containing a high concentration (e.g., 1000-fold molar excess) of the unlabeled competing ligand.
-
-
Binding Assay:
-
Wash the cells twice with Binding Buffer.
-
Add the prepared dilutions of the labeled ligand (with and without the unlabeled competitor) to the wells.
-
Incubate the plate for 60-120 minutes at the desired temperature (e.g., 37°C or room temperature), protected from light.
-
-
Washing:
-
Gently aspirate the binding solution from the wells.
-
Wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.
-
-
Detection:
-
Add fresh Binding Buffer to each well.
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the non-specific binding (fluorescence in the presence of excess unlabeled ligand) from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the labeled ligand concentration and fit the data using a non-linear regression model (e.g., one-site specific binding) to determine the Kd and Bmax.[6][7]
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of cannabinoid receptors.
Experimental Workflow
Caption: Workflow for fluorescent labeling and binding assay.
References
- 1. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR65 and Cannabinoid Receptor CB2 in Immunology Research
Note on "CB65": The term "this compound" is not a standard or widely recognized designation in immunology research. Based on current scientific literature, it is likely that this refers to either the G protein-coupled receptor 65 (GPR65) or the cannabinoid receptor 2 (CB2) , both of which are significant in immune regulation. This document provides detailed application notes and protocols for both of these potential targets.
Part 1: GPR65 (T-Cell Death Associated Gene 8 - TDAG8) in Immunology Research
Introduction
G protein-coupled receptor 65 (GPR65), also known as TDAG8, is a proton-sensing GPCR predominantly expressed in immune cells.[1][2][3][4] It plays a crucial role in immune homeostasis and the pathogenesis of inflammatory diseases, particularly inflammatory bowel disease (IBD), by responding to acidic microenvironments often found at sites of inflammation.[5][6][7] GPR65 activation can modulate immune cell function, including T-cell differentiation and macrophage activity.[7][8]
Mechanism of Action and Signaling Pathways
GPR65 is activated by extracellular protons (low pH) and signals through multiple G protein-coupled pathways:[1][3]
-
Gαs Pathway: Activation of GPR65 leads to the stimulation of adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[1][5][9] This pathway is known to have potent inhibitory effects on various immune cells.[2]
-
Gα12/13 Pathway: GPR65 can also signal through the Gα12/13 pathway, leading to the activation of RhoA, which is involved in stress fiber formation and actin remodeling.[1]
These signaling cascades ultimately influence immune cell polarization, cytokine production, and phagocytic functions.
Data Presentation: Quantitative Effects of GPR65 Modulation
The following tables summarize the quantitative effects of GPR65 modulation on immune cell functions as reported in preclinical studies.
Table 1: Effect of GPR65 Agonists on T-Cell Function
| Parameter | Cell Type | Agonist (Concentration) | Observed Effect | Reference |
| Cytotoxicity | Antigen-specific human T-cells | BTB09089, ZINC13684400 | Significant inhibition of T-cell cytotoxic activity against target tumor cells. | [10][11] |
| IFN-γ Secretion | Antigen-specific human T-cells co-cultured with A375 cells | BTB09089, ZINC13684400 | Reduction in IFN-γ secretion. | [10][11] |
| cAMP Levels | HEK293 cells expressing GPR65 | Acidic pH (pH 6.4) | Saturation of cAMP elevation. | [9] |
Table 2: Effect of GPR65 Deficiency on T-Cell Differentiation
| Parameter | Cell Type | Condition | Observed Effect | Reference |
| Th1 and Th17 Polarization | Naïve CD4+ T-cells from Gpr65ΔCD4 mice | In vitro polarizing conditions | Compromised differentiation into Th1 (IFN-γ+) and Th17 (IL-17A+) cells compared to wild-type. | [8] |
Experimental Protocols
This protocol is for the differentiation of naïve CD4+ T-cells into Th1 and Th17 subsets to study the effects of GPR65 modulation.
Materials:
-
Naïve CD4+ T-cells isolated from spleen.
-
T-cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Anti-CD3 and Anti-CD28 antibodies for T-cell activation.
-
Th1 polarizing conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th17 polarizing conditions: IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
GPR65 agonist (e.g., BTB09089) or antagonist.
-
Cell stimulation cocktail (PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A).
-
Fluorochrome-conjugated antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-17A).
Procedure:
-
Isolate naïve CD4+ T-cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Coat 96-well plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Wash the plates with sterile PBS.
-
Seed naïve CD4+ T-cells at a density of 1 x 10^6 cells/mL in the coated plates.
-
Add the respective polarizing cytokines and antibodies for Th1 or Th17 differentiation.
-
Add the GPR65 modulator at desired concentrations to the treatment wells. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day, restimulate the cells with a cell stimulation cocktail containing a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., anti-CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular cytokine staining.
-
Stain for intracellular cytokines (IFN-γ for Th1, IL-17A for Th17).
-
Analyze the cells by flow cytometry to determine the percentage of Th1 and Th17 cells.
This protocol measures the intracellular cAMP levels in response to GPR65 activation.
Materials:
-
HEK293 cells stably expressing GPR65.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
pH-adjusted cell culture medium.
-
GPR65 agonist or acidic buffer.
Procedure:
-
Plate GPR65-expressing HEK293 cells in a white, clear-bottom 96-well plate.
-
Transfect cells with the cAMP biosensor plasmid (e.g., GloSensor™) if not already stably expressed.
-
Incubate the cells for 2 hours at room temperature in CO2-independent medium containing the GloSensor™ cAMP reagent.
-
Prepare stimulation solutions with varying pH values (e.g., from pH 8.0 to 6.0) or with a GPR65 agonist.
-
Measure baseline luminescence.
-
Add the stimulation solutions to the wells.
-
Measure luminescence at regular intervals for up to 30 minutes to determine the change in intracellular cAMP levels.
Visualizations
Caption: GPR65 Signaling Pathways.
Part 2: Cannabinoid Receptor 2 (CB2) in Immunology Research
Introduction
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor that is a key component of the endocannabinoid system.[12] It is primarily expressed on immune cells, including T-cells, B-cells, macrophages, and dendritic cells, making it an attractive therapeutic target for modulating immune responses without the psychotropic effects associated with the cannabinoid receptor 1 (CB1).[13] Activation of CB2 receptors generally leads to immunosuppressive and anti-inflammatory effects.[12]
Mechanism of Action and Signaling Pathways
The CB2 receptor is primarily coupled to Gi/o proteins.[12] Upon activation by agonists, it initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cAMP levels.[12]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation can influence the activity of ERK, JNK, and p38 MAPK pathways, which are critical for immune cell function.[14]
-
PI3K/Akt Pathway Activation: In some contexts, CB2 receptor activation can stimulate the PI3K/Akt signaling pathway.[15]
These pathways collectively regulate cytokine production, immune cell proliferation, and migration.
Data Presentation: Quantitative Effects of CB2 Modulation
The following tables summarize the quantitative effects of CB2 receptor modulation on immune cell functions.
Table 3: Effect of CB2 Agonists on Immune Cell Function
| Parameter | Cell Type | Agonist (Concentration) | Observed Effect | Reference |
| T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | GW833972A (20 µM) | Inhibition of anti-CD3 induced T-cell proliferation. | [16] |
| T-cell Proliferation | Murine Splenocytes (Mixed Lymphocyte Reaction) | JWH-015 (32 µM) | 62% ± 0.06 suppression of proliferation. | [17] |
| TNF-α and IFN-γ Production | Activated human peripheral T-lymphocytes | Anandamide (AEA) | Suppression of TNF-α and IFN-γ production. | [18] |
| IL-2 Release | Murine Splenocytes (Mixed Lymphocyte Reaction) | JWH-015, O-1966 | Significant decrease in IL-2 release. | [17] |
| IL-10 and IL-6 Secretion | Human Primary Leukocytes | HU308 (1 µM) | Induction of IL-10 and IL-6 secretion. | [19] |
| M1 Macrophage Biomarkers (TNF-α, IL-6, iNOS, IL-1β) | RAW264.7 macrophages | JWH-133 | Down-regulation of M1 markers. | [19] |
| M2 Macrophage Biomarkers (IL-10, Arginase-1) | RAW264.7 macrophages | JWH-133 | Up-regulation of M2 markers. | [19] |
Table 4: Effect of CB2 Antagonists on Immune Cell Function
| Parameter | Cell Type | Antagonist (Concentration) | Observed Effect | Reference |
| T-cell Proliferation | Human PBMCs | SR144528 (0.5 µM) | Reversion of the anti-proliferative effect of CB2 agonists. | [20] |
| Cytokine Production Inhibition | Activated human peripheral T-lymphocytes | SR144528 | Blockade of AEA-induced suppression of cytokine release. | [18] |
Experimental Protocols
This protocol measures T-cell proliferation in response to CB2 receptor modulation using carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs).
-
CFSE dye.
-
T-cell culture medium.
-
Anti-CD3 antibody.
-
CB2 agonist (e.g., JWH-133, HU-308) and/or antagonist (e.g., SR144528).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Culture the CFSE-labeled PBMCs in 96-well plates pre-coated with anti-CD3 antibody to stimulate T-cell proliferation.
-
Add the CB2 modulator (agonist, antagonist, or both) at various concentrations to the wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
This protocol quantifies the secretion of specific cytokines from immune cells following CB2 receptor modulation.
Materials:
-
Immune cells (e.g., PBMCs, macrophages).
-
Cell culture medium and plates.
-
Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 for T-cells).
-
CB2 agonist and/or antagonist.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-10).
-
ELISA plate reader.
Procedure:
-
Plate the immune cells at the desired density in a 96-well plate.
-
Pre-treat the cells with the CB2 modulator for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agent (e.g., LPS).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate and substrate.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Caption: CB2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. GPR65 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid receptor 2 selective agonist ameliorates adjuvant-induced arthritis by modulating the balance between Treg and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR65 G protein-coupled receptor 65 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. What are GPR65 modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR65, a novel regulator of helper T‐cell polarization in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compartment-Specific Activation of the Proton-Sensor GPR65 is Uncoupled from Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 11. In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anandamide Suppresses Proliferation and Cytokine Release from Primary Human T-Lymphocytes Mainly via CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Downstream Signaling of the Hypothetical CB65 Receptor
These application notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals studying the activation of the hypothetical G-protein coupled receptor (GPCR), CB65. This document outlines key assays for quantifying the downstream signaling cascades initiated by this compound activation, which is presumed to couple to both Gαs and Gαq proteins.
Overview of this compound Signaling Pathways
Upon activation by a ligand, the this compound receptor is hypothesized to engage two primary signaling pathways:
-
Gαs Pathway: Activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
Gαq Pathway: Activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Both pathways can converge on downstream effectors, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.
Caption: Overview of hypothetical this compound Gαs and Gαq signaling pathways.
Application Note: Quantifying Gαs Activation via cAMP Assay
This protocol describes a method for measuring the accumulation of intracellular cAMP in response to this compound activation using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Experimental Protocol: HTRF cAMP Assay
-
Cell Culture: Plate HEK293 cells stably expressing the this compound receptor into a 384-well white plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound agonist in stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Cell Stimulation: Remove culture medium from the cells. Add 10 µL of the compound dilutions or vehicle control to the appropriate wells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection:
-
Add 5 µL of cAMP-d2 conjugate (acceptor) in lysis buffer to all wells.
-
Add 5 µL of anti-cAMP cryptate (donor) in lysis buffer to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the 665/620 ratio. Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
Caption: Workflow diagram for the HTRF-based cAMP accumulation assay.
Data Presentation: this compound Agonist Dose-Response
| Agonist Concentration [M] | Mean HTRF Ratio (665/620) | [cAMP] nM (Calculated) |
| 1.0E-11 | 2500 | 0.5 |
| 1.0E-10 | 3500 | 1.5 |
| 1.0E-09 | 8000 | 12.0 |
| 1.0E-08 | 15000 | 45.0 |
| 1.0E-07 | 19000 | 75.0 |
| 1.0E-06 | 21000 | 95.0 |
| 1.0E-05 | 21500 | 100.0 |
| EC50 (M) | - | 5.2 x 10⁻⁹ |
Application Note: Quantifying Gαq Activation via Calcium Flux Assay
This protocol details the measurement of intracellular calcium mobilization following this compound activation using a fluorescent calcium indicator.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Plate CHO cells stably expressing the this compound receptor into a 384-well black, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion).
-
Remove culture medium and add 20 µL of loading buffer to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a 4X concentrated serial dilution of the this compound agonist in assay buffer.
-
Data Acquisition:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure baseline fluorescence for 10-20 seconds (Excitation: 488 nm, Emission: 525 nm).
-
Add 10 µL of the 4X compound dilution to the wells.
-
Immediately begin measuring the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
Caption: Workflow diagram for the fluorescent-based calcium flux assay.
Data Presentation: this compound Agonist-Induced Calcium Mobilization
| Agonist Concentration [M] | Peak Fluorescence (RFU) | % Max Response |
| 1.0E-11 | 510 | 2.1 |
| 1.0E-10 | 1250 | 10.5 |
| 1.0E-09 | 8500 | 65.8 |
| 1.0E-08 | 12500 | 97.7 |
| 1.0E-07 | 12800 | 100.0 |
| 1.0E-06 | 12750 | 99.6 |
| 1.0E-05 | 12810 | 100.1 |
| EC50 (M) | - | 1.5 x 10⁻⁹ |
Application Note: Measuring Downstream ERK1/2 Phosphorylation
This protocol describes a method to quantify the phosphorylation of ERK1/2, a key downstream node in GPCR signaling, using an AlphaLISA® SureFire® Ultra™ assay.
Experimental Protocol: p-ERK1/2 Assay
-
Cell Culture: Plate cells expressing this compound in a 96-well culture plate and serum-starve overnight.
-
Cell Stimulation: Add the this compound agonist at various concentrations and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Remove the stimulation medium and add 50 µL of Lysis Buffer. Agitate for 10 minutes.
-
Assay Protocol:
-
Transfer 10 µL of cell lysate to a 384-well Proxiplate.
-
Add 5 µL of the Acceptor Mix (Acceptor beads conjugated to anti-p-ERK1/2 antibody).
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix (Donor beads conjugated to anti-ERK1/2 total antibody).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of agonist concentration to generate a dose-response curve and determine the EC50.
Caption: Workflow for the AlphaLISA p-ERK1/2 phosphorylation assay.
Data Presentation: this compound-Mediated ERK1/2 Phosphorylation
| Agonist Concentration [M] | AlphaLISA Counts | Fold Change over Basal |
| 1.0E-11 | 25000 | 1.25 |
| 1.0E-10 | 60000 | 3.0 |
| 1.0E-09 | 180000 | 9.0 |
| 1.0E-08 | 240000 | 12.0 |
| 1.0E-07 | 245000 | 12.25 |
| 1.0E-06 | 238000 | 11.9 |
| Basal (Vehicle) | 20000 | 1.0 |
| EC50 (M) | - | 2.1 x 10⁻⁹ |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CB65 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are using the selective CB2 agonist, CB65, in their experiments and are not observing the expected cellular effects. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.
Troubleshooting Guide: Unexpected Results with this compound
This guide provides solutions to common problems encountered during in-vitro experiments with this compound.
Question: I am not observing any significant decrease in cell viability or induction of apoptosis after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of effect. Consider the following possibilities:
-
Compound Integrity and Handling:
-
Degradation: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: this compound, like many synthetic cannabinoids, may have poor aqueous solubility. Precipitates in your stock solution or final culture medium can lead to an inaccurate final concentration and reduced cellular exposure.
-
Solution: Visually inspect your stock solution and final dilutions for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
-
-
-
Cellular Factors:
-
CB2 Receptor Expression: The target cells must express sufficient levels of the CB2 receptor for this compound to elicit a response.
-
Solution: Verify the CB2 receptor expression in your cell line at both the mRNA and protein level using techniques like qRT-PCR and Western blotting or flow cytometry.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to treatment.
-
Solution: Ensure you are using cells that are in the logarithmic growth phase and are at an appropriate density at the time of treatment.
-
-
-
Experimental Parameters:
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Concentration and Duration: The concentration of this compound and the duration of treatment may be insufficient to induce a detectable effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
-
Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in signal at high concentrations of this compound.
Answer: This can be due to interference of the compound with the assay itself or other experimental variables.
-
Assay Interference: Some compounds can interfere with the chemistry of colorimetric or fluorometric viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability.
-
Solution: Use at least two different viability assays based on different principles to confirm your results. For instance, supplement a metabolic assay like MTT with a dye-exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
-
Compound Precipitation: At high concentrations, this compound may precipitate and interfere with the optical readings of the assay.
-
Solution: As mentioned earlier, ensure complete solubility and visually inspect for precipitates.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, it typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can trigger downstream signaling cascades, including the modulation of mitogen-activated protein kinase (MAPK) pathways (such as ERK, p38, and JNK) and the PI3K/Akt pathway, ultimately influencing cell fate processes like apoptosis and proliferation.
Q2: What are the typical cellular effects of selective CB2 receptor activation?
A2: Activation of the CB2 receptor by selective agonists has been shown to induce a variety of cellular effects, which can be cell-type dependent. These include:
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Induction of apoptosis (programmed cell death) in various cancer cell lines and immune cells.[1][2]
-
Inhibition of cell proliferation.
-
Modulation of cell migration and invasion.
-
Anti-inflammatory effects through the regulation of cytokine release.
Q3: How should I prepare my this compound stock solution?
A3: It is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Quantitative Data on Selective CB2 Agonists
While specific quantitative data for this compound is not widely available in the public domain, the following tables summarize the effects of other well-characterized, selective CB2 agonists, JWH-015 and JWH-133, in various cell lines. This data can serve as a reference for the expected potency and efficacy of a selective CB2 agonist.
Table 1: IC50 Values of Selective CB2 Agonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JWH-133 | MDA-MB-231 | Breast Cancer | 5-10 | [3] |
| JWH-133 | 4T1 | Breast Cancer | 5-10 | [3] |
| JWH-133 | MCF7 | Breast Cancer | 5-10 | [3] |
| JWH-133 | SH-SY5Y | Neuroblastoma | ~11.8 - 13.2 | [4] |
| GW405833 | MDA-MB-231 | Breast Cancer | 23.46 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, serum concentration, and the duration of treatment.
Table 2: Apoptosis Induction by the Selective CB2 Agonist JWH-015
| Cell Type | Treatment | Apoptosis Percentage | Assay | Reference |
| Mouse Thymocytes | 20 µM JWH-015 (24h) | 66.82% | TUNEL | [1][2] |
| MDA-MB-231 | JWH-133 | 30.61 ± 0.94% | Not Specified | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on your cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in your complete cell culture medium from a concentrated stock solution.
-
Also, prepare a vehicle control (medium with the highest concentration of solvent used for this compound dilution).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry, based on the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the determined optimal duration.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of CB2 Receptor Activation
Caption: CB2 receptor signaling pathway activated by this compound.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 420magazine.com [420magazine.com]
- 3. Bone Cell-autonomous Contribution of Type 2 Cannabinoid Receptor to Breast Cancer-induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound CB65 Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the hypothetical compound CB65 in aqueous solutions. The following information is based on established principles for poorly water-soluble research compounds and is intended to guide experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and why does it have poor aqueous solubility?
A1: Compound this compound is a hypothetical, non-polar small molecule under investigation. Its chemical structure likely contains significant hydrophobic regions, leading to low solubility in aqueous solutions such as buffers and cell culture media.[1][2] When the concentration of this compound exceeds its solubility limit in an aqueous environment, it precipitates, appearing as a solid, cloudiness, or film.[1]
Q2: I dissolved this compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous experimental buffer. What is happening?
A2: This common issue is known as "solvent-shifting" precipitation.[1] Dimethyl sulfoxide (B87167) (DMSO) is an effective organic solvent for dissolving this compound at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates out of solution. The key is to ensure the final concentrations of both this compound and DMSO are low enough to maintain solubility.[1][3]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[1][4] It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Q4: Can I use heating or sonication to dissolve this compound in my buffer?
A4: Gentle heating and sonication can help with the initial dissolution of this compound. However, if the compound precipitates when it returns to room temperature, the solution is supersaturated and unstable, which can lead to precipitation during your experiment.[1] These methods are best used to aid the initial solubilization in a co-solvent before dilution into the final aqueous buffer.[1]
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
| Potential Cause | Suggested Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound. The solubility of poorly water-soluble drugs can be very low.[5] |
| Improper mixing technique. | Add the this compound stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.[3][4] This rapid dispersion helps prevent localized over-saturation. |
| "Salting out" effect. | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.[2] If possible, test solubility in a buffer with a lower salt concentration. |
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
| Potential Cause | Suggested Solution |
| Exceeded thermodynamic solubility. | The solution may be supersaturated. Determine the equilibrium solubility of this compound in your buffer system using a shake-flask method.[6][7] |
| Low final co-solvent concentration. | A small percentage of an organic co-solvent (e.g., 0.1% to 1% DMSO) in the final buffer can help maintain solubility.[4] |
| Buffer pH is not optimal. | The ionization state of a compound can significantly affect its solubility.[8] Determine the pH-dependent solubility profile of this compound. |
Issue 3: this compound solution is initially clear but precipitates over time.
| Potential Cause | Suggested Solution |
| Metastable form. | Amorphous forms of a drug can be more soluble but are thermodynamically unstable and can crystallize and precipitate over time.[3][9] |
| Temperature fluctuations. | A decrease in temperature can reduce solubility.[3] Ensure your experimental setup is maintained at a constant temperature. |
| Chemical degradation. | The compound may degrade into less soluble byproducts.[3] Assess the stability of this compound in your aqueous buffer over the time course of your experiment. |
Data Presentation: Solubility of a Model Compound
The following tables present hypothetical solubility data for a model compound with properties similar to this compound, illustrating the impact of different formulation strategies.
Table 1: Kinetic Solubility of a Model Compound in Different Buffers
| Buffer System (pH 7.4) | Co-solvent (v/v) | Temperature (°C) | Kinetic Solubility (µg/mL) |
| PBS | 0.1% DMSO | 25 | 1.2 |
| PBS | 0.5% DMSO | 25 | 5.8 |
| DMEM + 10% FBS | 0.1% DMSO | 37 | 3.5 |
| DMEM + 10% FBS | 0.5% DMSO | 37 | 15.2 |
Table 2: Equilibrium Solubility Enhancement with Cyclodextrins
| Formulation | Concentration of Enhancer (mM) | Temperature (°C) | Equilibrium Solubility (µg/mL) | Fold Increase |
| Water | 0 | 25 | < 0.1 | - |
| Water + HP-β-CD | 10 | 25 | 8.9 | > 89 |
| Water + HP-β-CD | 25 | 25 | 22.1 | > 221 |
| Water + SBE-β-CD | 10 | 25 | 12.4 | > 124 |
| Water + SBE-β-CD | 25 | 25 | 35.7 | > 357 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a specific aqueous buffer.[6][7]
-
Preparation: Add an excess amount of solid this compound to a glass vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in µg/mL or µM.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method for preparing a this compound working solution using a co-solvent.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in an appropriate organic solvent like DMSO.
-
Working Solution Preparation:
-
Place the required volume of the final aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤ 0.5% v/v).[4]
Protocol 3: Preparation of Cyclodextrin (B1172386) Inclusion Complexes
This protocol describes a kneading method to prepare this compound-cyclodextrin inclusion complexes to improve aqueous solubility.[10][11]
-
Slurry Formation: In a mortar, add the desired amount of cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) and a small amount of a 50% ethanol/water solution. Triturate to form a consistent slurry.
-
Drug Incorporation: Slowly add the powdered this compound to the slurry while continuously triturating.
-
Kneading: Continue the trituration for at least one hour to ensure thorough mixing and complex formation.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and air-dry at room temperature for 24 hours, or until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. oatext.com [oatext.com]
- 11. ijrpc.com [ijrpc.com]
Technical Support Center: Compound CB65 Experiments
Disclaimer: The term "CB65" is not a recognized scientific identifier for a specific compound in publicly available literature. This technical support guide has been created using "Compound this compound" as a hypothetical novel, potent, and selective synthetic agonist for the Cannabinoid Type 1 (CB1) receptor. The following troubleshooting advice, protocols, and data are based on common challenges and methodologies encountered in cannabinoid receptor research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may face when working with this compound and similar synthetic cannabinoid receptor agonists.
Question 1: My this compound compound is showing poor solubility in aqueous buffers. How can I resolve this?
Answer: This is a frequent challenge with synthetic cannabinoids, which are often highly lipophilic.[1][2][3][4]
-
Solvent Choice: For stock solutions, use a non-aqueous solvent like DMSO. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. A final concentration of <0.5% is generally recommended.
-
Use of Surfactants: For aqueous buffers, consider adding a low concentration of a non-ionic surfactant like Pluronic F-127 or BSA (Bovine Serum Albumin) to improve solubility and prevent adsorption to plasticware.[5]
-
Formulation Strategies: For in vivo studies, more complex formulation strategies such as lipid-based systems may be necessary to improve bioavailability.[3]
Question 2: I'm seeing inconsistent results in my cAMP functional assay. What are the common causes?
Answer: Cyclic AMP (cAMP) assays are fundamental for assessing the function of Gαi-coupled receptors like CB1.[6][7] Inconsistency can arise from several factors.[8][9][10]
-
Low Signal Window: Since CB1 activation inhibits adenylyl cyclase, the basal cAMP level might be too low to detect a significant decrease. To widen the assay window, stimulate cells with a low concentration of forskolin (B1673556) to raise basal cAMP levels before adding your CB1 agonist.[7]
-
Cell Density: The number of cells per well is critical. Too many cells can lead to high cAMP levels that saturate the detection reagents, while too few can result in a signal that is too weak.[8][10] It is essential to optimize cell density during assay development.
-
Reagent Stability: Ensure all reagents, especially d2-labeled cAMP and anti-cAMP cryptate in HTRF assays, are stored correctly and not subjected to multiple freeze-thaw cycles.[7]
Question 3: My dose-response curve for this compound is showing lower potency than expected from binding affinity data. Why might this be?
Answer: A discrepancy between binding affinity (Ki) and functional potency (EC50) is a common observation.
-
Receptor Desensitization: Continuous exposure to a potent agonist can cause rapid CB1 receptor desensitization and internalization, effectively reducing the number of receptors available for signaling over the time course of the assay.[11][12] Consider reducing the incubation time to capture the initial activation phase.
-
Assay Conditions: The functional response is highly dependent on the cellular context and assay conditions (e.g., receptor expression levels, G-protein coupling efficiency). These factors can lead to a rightward shift in the potency curve compared to a purified receptor binding assay.
-
Partial Agonism: this compound may be a partial agonist. Unlike full agonists, partial agonists cannot elicit the maximal possible response even at saturating concentrations.[13][14]
Question 4: I suspect this compound might have off-target effects. How can I test for this?
Answer: Off-target activity is a significant concern for synthetic cannabinoids, potentially contributing to unexpected toxicity or experimental results.[15][16][17]
-
Receptor Profiling: The most direct method is to screen the compound against a panel of common off-targets, particularly other G-protein coupled receptors (GPCRs).[15][16][17] Commercial services are available for broad off-target screening.
-
Use of Antagonists: Confirm that the observed effect is specifically mediated by the CB1 receptor. Pre-incubating your cells or tissue with a selective CB1 antagonist (e.g., SR141716A/Rimonabant) should block the functional response to this compound.[12][18]
-
Control Cell Lines: Use a parental cell line that does not express the CB1 receptor. These cells should not respond to this compound application; any observed activity would indicate an off-target effect.
Quantitative Data Summary
The following tables present hypothetical but realistic data for "Compound this compound" compared to a well-characterized synthetic cannabinoid agonist (CP55,940) and a phytocannabinoid (Δ⁹-THC).
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Radioligand | Source |
|---|---|---|---|---|
| This compound (Hypothetical) | Human CB1 | 0.85 | [³H]CP55,940 | Internal Data |
| This compound (Hypothetical) | Human CB2 | 150 | [³H]CP55,940 | Internal Data |
| CP55,940 | Human CB1 | 0.97 | [³H]SR141716A | [19] |
| Δ⁹-THC | Human CB1 | 40.7 | N/A |[13] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line | EC50 (nM) | Emax (% of CP55,940) |
|---|---|---|---|---|
| This compound (Hypothetical) | cAMP Inhibition | HEK293-hCB1 | 2.5 | 100% |
| This compound (Hypothetical) | ERK Phosphorylation | CHO-hCB1 | 5.1 | 98% |
| CP55,940 | ERK Phosphorylation | HEK293-hCB1 | 0.97 | 100%[12] |
| Δ⁹-THC | cAMP Inhibition | AtT20-CB1 | ~100-200 | Partial Agonist |
Key Experimental Protocols
Protocol 1: CB1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound using a radiolabeled ligand.
-
Membrane Preparation: Use membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[5]
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a known CB1 ligand (e.g., 10 µM CP55,940 for non-specific binding).
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of a fixed concentration of radioligand (e.g., 0.5 nM [³H]CP55,940).
-
50 µL of cell membranes (5-10 µg protein/well).
-
-
Incubation: Incubate the plate for 90 minutes at 30°C.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 0.2% BSA).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol measures a key downstream signaling event following CB1 receptor activation.[20][21]
-
Cell Plating: Seed CHO cells stably expressing human CB1 into a 96-well plate at an optimized density (e.g., 25,000 cells/well) and grow overnight.[21]
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Add varying concentrations of the agonist (this compound) to the wells. Incubate for a predetermined optimal time (typically 5-10 minutes) at 37°C.[12][21]
-
Fixation & Permeabilization:
-
Remove the stimulation medium and immediately add 4% paraformaldehyde in PBS to fix the cells for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Primary Antibody Incubation: Incubate overnight at 4°C with two primary antibodies simultaneously: one that detects phosphorylated ERK1/2 (e.g., rabbit anti-pERK1/2) and one that detects total ERK1/2 or a housekeeping protein for normalization (e.g., mouse anti-total ERK).
-
Secondary Antibody Incubation: Wash the wells and incubate for 1 hour in the dark with species-specific secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Imaging: Wash the wells, ensure they are dry, and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the pERK signal to the total ERK signal. Plot the normalized signal against the agonist concentration to determine the EC₅₀.
Visualizations
Caption: Simplified CB1 receptor signaling pathway upon agonist binding.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. CB1 Kinetics | Project CBD [projectcbd.org]
- 12. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 14. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 18. karger.com [karger.com]
- 19. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Technical Support Center: Proactively Managing Off-Target Effects of CB65
Welcome to the technical support center for CB65, a potent and selective cannabinoid receptor 2 (CB2) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting potential off-target effects during your experiments. By ensuring on-target specificity, you can enhance the reliability of your results and the translational potential of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity and selective agonist for the cannabinoid receptor 2 (CB2), with a binding affinity (Ki) of 3.3 nM.[1][2][3] It exhibits high selectivity for CB2 over the cannabinoid receptor 1 (CB1), with a Ki greater than 1000 nM for CB1.[1][2][3] As a CB2 agonist, this compound activates downstream signaling pathways upon binding to the CB2 receptor, which is a G-protein coupled receptor (GPCR).
Q2: What are off-target effects and why should I be concerned when using this compound?
Q3: I am observing a phenotype that is not consistent with CB2 receptor knockdown (e.g., using siRNA or CRISPR). Could this be an off-target effect of this compound?
A3: Yes, this is a classic indicator of a potential off-target effect. If the biological effect of this compound persists even when the CB2 receptor is absent or significantly reduced, it strongly suggests that another protein is being modulated by the compound.[4] Based on the chemical structure of this compound (a quinolinone carboxamide derivative), potential off-target families could include certain kinases, other GPCRs, and enzymes involved in cellular metabolism.
Q4: What are the initial steps to minimize off-target effects in my experiments with this compound?
A4: To proactively minimize off-target effects, you should:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[4]
-
Include proper controls: Alongside a vehicle control (e.g., DMSO), if available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating suspected off-target effects of this compound.
Issue 1: Unexpected Phenotype Observed
You observe a biological effect that is not readily explained by the known functions of the CB2 receptor.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for investigating unexpected phenotypes.
Issue 2: High Cellular Toxicity at Effective Concentrations
The concentration of this compound required to see a CB2-mediated effect is also causing significant cell death or stress.
Potential Cause and Solution:
-
Potential Cause: The observed toxicity may be due to the inhibition of an essential off-target protein.
-
Solution:
-
Determine the Therapeutic Window: Carefully compare the dose-response curve for the desired CB2-mediated effect with a cell viability assay (e.g., MTS or CellTiter-Glo). This will help you determine if there is a concentration window where you can observe the on-target effect without significant toxicity.
-
Orthogonal Approaches: If the therapeutic window is too narrow, consider using a structurally different CB2 agonist to see if the same toxicity is observed. If not, it further points to an off-target effect specific to this compound's chemical structure.
-
Experimental Protocols for Off-Target Validation
To rigorously investigate potential off-target effects, one or more of the following experimental approaches are recommended.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to the CB2 receptor in a cellular context.[5] The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells with a predetermined concentration of this compound and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of CB2 receptor using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble CB2 receptor against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow for CETSA:
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Kinase Selectivity Profiling
Since quinolinone carboxamide derivatives have been reported to interact with kinases, performing a kinase selectivity profile is a valuable step to identify potential off-target interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or use an in-house platform. These services typically offer panels of hundreds of purified kinases.
-
Assay Performance: The service will perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
-
Follow-up: For any identified hits, it is crucial to determine the IC50 value to understand the potency of this compound against these off-target kinases.
Table 1: Example Data from a Kinase Selectivity Screen
| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) | Notes |
| CB2 (On-Target) | >95% | 0.0033 | Potent On-Target Activity |
| Kinase A | 85% | 1.2 | Moderate off-target activity |
| Kinase B | 60% | 8.5 | Weak off-target activity |
| Kinase C | 15% | >50 | Not a significant off-target |
CB2 Receptor Signaling Pathway
Understanding the on-target signaling pathway of this compound is essential for designing experiments and interpreting results. Upon activation by this compound, the CB2 receptor, a Gi/o-coupled GPCR, initiates several downstream signaling cascades.
Figure 3: Simplified CB2 receptor signaling pathway activated by this compound.
By following these guidelines and employing rigorous experimental validation, researchers can confidently delineate the on-target effects of this compound and minimize the confounding influence of off-target interactions.
References
- 1. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 2. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing In Vivo Bioavailability of CB65
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the selective CB2 receptor agonist, CB65.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a potential issue?
A1: this compound is a high-affinity, selective CB2 receptor agonist with a molecular weight of 417.93 g/mol .[1] It is often used in preclinical research to investigate the role of the CB2 receptor. Like many small molecule drug candidates, this compound has poor aqueous solubility. Its solubility is reported to be up to 5 mM (approximately 2.09 mg/mL) in DMSO, often requiring gentle warming to fully dissolve.[1] This low aqueous solubility can lead to poor absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo studies.
Q2: My in vivo study with orally administered this compound is showing low efficacy and high variability between subjects. What could be the cause?
A2: Low efficacy and high inter-subject variability are common signs of poor oral bioavailability. This is likely due to the low aqueous solubility of this compound. When a compound has low solubility, its dissolution in gastrointestinal fluids is slow and incomplete, which is a rate-limiting step for absorption into the bloodstream.[2][3] Factors such as individual differences in gastric pH and gastrointestinal motility can further contribute to the high variability observed.
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: The main goal is to enhance the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Several formulation strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanosuspensions).[4][5]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[6][7]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients, which can enhance absorption through various mechanisms, including lymphatic transport.[2][7] A liposomal formulation of this compound has been explored for in vitro work to increase stability and bioavailability.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[2][9]
Troubleshooting Guide
Issue 1: Inconsistent plasma concentrations of this compound following oral gavage in rodents.
Root Cause Analysis:
This issue is likely a direct consequence of the poor aqueous solubility and dissolution rate of this compound. The compound may be precipitating in the aqueous environment of the stomach and small intestine before it can be absorbed.
Suggested Solutions & Experimental Protocols:
Solution A: Nanosuspension Formulation
A nanosuspension consists of sub-micron sized particles of the drug, stabilized by surfactants and/or polymers.[4][10] This approach dramatically increases the surface area, leading to a faster dissolution rate.[7]
Experimental Protocol: Preparation of a this compound Nanosuspension via Wet Milling
-
Preparation of Milling Media:
-
Prepare a sterile aqueous solution containing a stabilizer. A common choice is a combination of a surfactant (e.g., 0.5% w/v Polysorbate 80) and a polymer (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC).
-
-
Drug Dispersion:
-
Disperse a pre-weighed amount of this compound powder (e.g., 10 mg/mL) into the stabilizer solution.
-
-
Milling:
-
Transfer the dispersion to a sterile milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to prevent degradation.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) until the desired mean particle size (e.g., < 200 nm) is achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Store the final nanosuspension at 4°C until use. For long-term storage, lyophilization can be considered.
-
Solution B: Amorphous Solid Dispersion
Converting the crystalline form of this compound to a more soluble amorphous form by dispersing it in a polymer matrix can significantly improve its dissolution and bioavailability.[7][11]
Experimental Protocol: Preparation of a this compound Solid Dispersion via Solvent Evaporation
-
Solvent Selection:
-
Identify a common volatile solvent in which both this compound and the chosen carrier polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30) are soluble (e.g., methanol (B129727) or ethanol).
-
-
Dissolution:
-
Dissolve this compound and the polymer in the selected solvent in a specific ratio (e.g., 1:4 drug-to-polymer ratio by weight).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C). This will result in a thin film of the solid dispersion on the flask wall.
-
-
Final Processing:
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried material and gently grind it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Reconstitution:
-
For oral administration, the solid dispersion powder can be suspended in an appropriate aqueous vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Issue 2: this compound shows poor central nervous system (CNS) penetration after systemic administration.
Root Cause Analysis:
While not directly a bioavailability issue in terms of systemic absorption, poor CNS penetration limits the efficacy of this compound for centrally-mediated effects. This can be due to the physicochemical properties of the molecule or active efflux by transporters at the blood-brain barrier (BBB).
Suggested Solutions & Experimental Protocols:
Solution: Lipid-Based Nanocarriers (e.g., Liposomes)
Encapsulating this compound in liposomes or other lipid nanoparticles can alter its pharmacokinetic profile and potentially improve its transport across the BBB.[11] A study has already demonstrated the successful creation of a this compound-loaded liposomal formulation for in vitro experiments.[8]
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and a specific amount of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
-
Thin Film Formation:
-
Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using DLS.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 417.93 g/mol | [1] |
| Formula | C₂₂H₂₈ClN₃O₃ | |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble to 5 mM in DMSO (with gentle warming) | |
| Receptor Profile | High-affinity, selective CB2 agonist (Ki = 3.3 nM for CB2; >1000 nM for CB1) | [1][12] |
Visual Guides
Caption: Workflow for troubleshooting poor this compound bioavailability.
Caption: Key strategies for enhancing this compound bioavailability.
References
- 1. CB 65 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. upm-inc.com [upm-inc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 12. medchemexpress.com [medchemexpress.com]
CB65 Vehicle Control Technical Support Center
Disclaimer: "CB65" is used as a placeholder designation. The information provided below is based on common vehicle controls used in in vitro studies, such as Dimethyl Sulfoxide (DMSO) and Ethanol (B145695). Researchers should validate these recommendations for their specific vehicle control.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound as a vehicle control in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it necessary?
A vehicle control is a crucial component of in vitro experiments. It consists of the solvent or carrier used to dissolve a test compound, administered to cells without the compound itself.[1] Its purpose is to distinguish the effects of the test compound from any potential effects of the solvent.[2][3] This ensures that observed cellular responses are due to the compound of interest and not the vehicle.
Q2: What are the most common solvents used as vehicle controls?
Many pharmacologically relevant compounds are not water-soluble and require an organic solvent for dissolution.[4][5] Commonly used solvents in cell-based assays include Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[4][6] The choice of solvent depends on the solubility of the test compound and its compatibility with the cell line being used.
Q3: How do I determine the appropriate concentration of this compound to use?
The final concentration of the vehicle control should be as low as possible to minimize solvent-induced artifacts. For many cell lines, a final DMSO concentration of ≤0.5% is considered safe, though some robust cell lines can tolerate up to 1%.[7] Ethanol concentrations are generally kept below 0.5%.[7] It is critical to perform a dose-response experiment to determine the maximum non-toxic concentration of the specific vehicle on your cell line.[7][8]
Q4: Can the this compound vehicle control itself affect my experimental results?
Yes. Even at low concentrations, solvents like DMSO and ethanol can have intrinsic cytotoxic properties that may confound experimental outcomes.[5] They can induce inhibitory or stimulatory effects depending on the cell type and the assay being performed.[4][9] For example, DMSO has been shown to induce apoptosis and affect mitochondrial functions.[5] Therefore, keeping the solvent concentration constant across all experimental and control groups is vital.[4]
Q5: Should the concentration of this compound be the same in all my experimental wells?
Yes. To ensure that any observed effects are solely attributable to the test compound, the final concentration of the vehicle (e.g., this compound) must be identical in all wells, including the vehicle control and all concentrations of the test compound.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using a vehicle control in in vitro studies.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed in the this compound vehicle control group. | The concentration of the this compound vehicle is too high for the specific cell line. | Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. Reduce the final vehicle concentration in your experiment to a level that does not significantly impact cell viability.[7][8] |
| The vehicle (e.g., DMSO) is of low purity or has degraded. | Use high-purity, sterile-filtered, anhydrous solvent suitable for cell culture.[11] Store solvents in airtight, light-protected containers. | |
| Contamination of cell culture (e.g., mycoplasma, endotoxin). | Regularly test cell lines for mycoplasma contamination. Use endotoxin-free reagents and sterile techniques to prevent contamination.[7] | |
| High background signal in the this compound vehicle control group. | The vehicle itself is interfering with the assay readout (e.g., fluorescence quenching). | Run a "no-cell" control with the highest concentration of your vehicle to check for interference with the assay reagents. |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding density or growth phase. | Use cells within a consistent and low passage number range. Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the start of the experiment.[11] |
| Inconsistent preparation of vehicle and compound dilutions. | Prepare fresh stock solutions and ensure the vehicle concentration is kept constant across all dilutions of the test compound.[10] | |
| Precipitation of the test compound in the culture medium. | Poor solubility of the compound in the final medium when diluted from the this compound stock. | Ensure the stock solution is fully dissolved before diluting into the culture medium. When diluting, add the stock solution to the medium while gently vortexing for rapid dispersion.[11] Consider alternative solvents if precipitation persists. |
Data Presentation: Tolerability of Common Solvents
The following table summarizes generally accepted non-toxic concentrations for common solvents in various cell lines. It is imperative to validate these for your specific cell line and experimental conditions.
| Solvent | Commonly Used Concentration | Reported Effects at Higher Concentrations | Cell Line Dependency |
| DMSO | ≤ 0.5% (v/v)[7] | Reduces readout parameters, induces apoptosis, affects mitochondrial function.[4][5] | High. Some robust lines may tolerate up to 1%.[7] |
| Ethanol | < 0.5% (v/v)[6] | Can be cytotoxic and affect cellular processes like ROS production.[4][5] | High. Effects can vary significantly between cell types. |
| Acetone | < 0.5% (v/v)[6] | Generally shows lower cytotoxicity compared to DMSO and DMF.[6] | Moderate. |
| β-cyclodextrin | Varies | Generally shows minimal effects on IL-6 and ROS production.[4] | Low to Moderate. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
This protocol outlines the steps to identify the highest concentration of your vehicle control that does not induce cytotoxicity in your specific cell line.
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Prepare Vehicle Dilutions: Create a serial dilution of the this compound vehicle (e.g., DMSO, ethanol) in your complete cell culture medium. A typical concentration range to test is 0.05% to 2.0% (v/v).[12] Include a "medium only" control (0% vehicle).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different vehicle concentrations. Ensure you have 3-6 replicates for each concentration.[12]
-
Incubation: Incubate the plate for a duration that matches your planned experimental exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.
Protocol 2: Setting Up Vehicle-Controlled Experiments
This protocol describes how to correctly include a vehicle control when testing a compound.
-
Stock Solution Preparation: Prepare a high-concentration stock of your test compound in 100% this compound vehicle (e.g., 10 mM in DMSO).
-
Working Dilutions:
-
For the Test Compound: Prepare serial dilutions of your compound from the stock solution using complete culture medium. Ensure the final concentration of the this compound vehicle is the same in each dilution and does not exceed the maximum tolerated concentration determined in Protocol 1.
-
For the Vehicle Control: Prepare a control solution by diluting the 100% this compound vehicle in complete culture medium to the exact same final concentration as in the test compound wells.[8][10]
-
-
Experimental Groups:
-
Untreated Control: Cells treated with complete culture medium only.
-
Vehicle Control: Cells treated with the medium containing the final concentration of the this compound vehicle.[2]
-
Test Groups: Cells treated with the various concentrations of your test compound.
-
-
Incubation and Analysis: Incubate all groups for the desired duration and then perform your endpoint assay.
-
Data Interpretation: Compare the results from the test groups to the vehicle control group to determine the specific effect of your compound. The untreated control helps to assess the effect of the vehicle itself.[13]
Visualizations
References
- 1. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. reddit.com [reddit.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in CB65 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when conducting experiments with CB65, a potent and selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] It exhibits high affinity for the CB2 receptor while having low affinity for the CB1 receptor, making it a valuable tool for studying CB2-mediated effects without the psychoactive effects associated with CB1 activation.[1] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and peripheral tissues.[1][2] Upon activation by an agonist like this compound, the CB2 receptor initiates intracellular signaling cascades that can modulate immune responses, inflammation, and pain perception.[1][2]
Q2: What are the common sources of variability in cell-based assays involving this compound?
A2: Variability in cell-based assays with this compound can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of the assay, and batch-to-batch variations in serum can all introduce significant variability.
-
Agonist Preparation: Improper storage or dilution of this compound can affect its potency and lead to inconsistent results.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can lead to significant differences in outcomes.
-
Cell Line Integrity: Ensure the cell line consistently expresses the CB2 receptor at an appropriate level and has been tested for mycoplasma contamination.
Q3: How can I minimize variability related to my cell culture?
A3: To minimize cell culture-related variability, it is recommended to:
-
Use a consistent cell passage number: Cells can change their characteristics over time in culture. Establish a passage number window for your experiments.
-
Standardize cell seeding density: Plate the same number of cells for each experiment to ensure consistent cell density at the time of the assay.
-
Test new serum batches: If using serum, test each new lot for its ability to support consistent cell growth and response to this compound.
-
Regularly test for mycoplasma: Mycoplasma contamination can alter cellular responses and is a common source of irreproducible data.
Troubleshooting Guides for Key Experiments
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of the Gαi/o-coupled CB2 receptor by this compound, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human CB2 receptor in a 384-well plate at a density of 4,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP 55,940) in your assay buffer.
-
Assay Initiation:
-
Treat cells with a phosphodiesterase inhibitor (e.g., RO-20-1724) for 30 minutes.[3]
-
Add this compound or the reference agonist to the wells.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate at room temperature for 45 minutes.[4]
-
-
Detection: Terminate the reaction and measure cAMP levels using a homogenous time-resolved fluorescence (HTRF) or similar detection kit according to the manufacturer's instructions.[3]
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for this compound.
Troubleshooting Table: cAMP Assay
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell suspension when seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or use a plate with moats. |
| Low or No Signal | Low CB2 receptor expression, inactive this compound, or issues with the detection reagents. | Verify CB2 receptor expression in your cell line. Prepare fresh dilutions of this compound. Check the expiration dates and proper storage of all assay reagents. |
| High Background Signal | Constitutive receptor activity or non-specific effects of the compounds. | Test for constitutive activity using an inverse agonist. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed tolerated levels (typically <1%). |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, a key event in GPCR desensitization and signaling.
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Seeding: Plate PathHunter® CHO-K1 cells expressing the human CB2 receptor tagged with a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) in a 384-well plate at a density of 5,000 cells per well and incubate overnight.[5]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Signal Reading: Measure the chemiluminescent signal using a plate reader.[6]
-
Data Analysis: Plot the concentration-response curve and determine the EC50 for β-arrestin recruitment.
Troubleshooting Table: β-Arrestin Assay
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Uneven cell plating or temperature gradients across the plate during incubation. | Ensure a homogenous cell suspension during plating. Incubate the plate in a humidified incubator with stable temperature. |
| Weak Signal | Low receptor expression, insufficient agonist incubation time, or degraded detection reagents. | Confirm receptor and β-arrestin fusion protein expression. Optimize the agonist incubation time. Use fresh detection reagents. |
| "Noisy" Data | Cell clumping or presence of air bubbles in the wells. | Gently resuspend cells before plating to avoid clumps. Visually inspect the plate for bubbles before reading and remove them if necessary. |
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium levels following the activation of Gq-coupled GPCRs. While the CB2 receptor primarily couples to Gαi/o, co-transfection with a promiscuous G protein like Gα16 can redirect the signal through the Gq pathway, leading to calcium release.
Experimental Protocol: FLIPR Calcium Mobilization Assay
-
Cell Seeding: Seed HEK293 cells co-expressing the human CB2 receptor and a promiscuous G protein (e.g., Gα16) in a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in a separate plate (ligand plate).
-
Assay Execution: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then add the this compound dilutions from the ligand plate and continue to monitor the fluorescence signal over time.[8]
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50.
Troubleshooting Table: Calcium Mobilization Assay
| Issue | Potential Cause | Recommended Solution |
| High Variability in Baseline Fluorescence | Uneven cell density or inconsistent dye loading. | Ensure consistent cell seeding. Make sure the dye is properly solubilized and mixed before adding to the cells. |
| No Calcium Response | Lack of functional coupling to the Gq pathway, low receptor expression, or inactive compound. | Verify the expression of both the CB2 receptor and the promiscuous G protein. Test a known Gq-coupled receptor as a positive control. Prepare fresh this compound solutions. |
| High Background or Spontaneous Oscillations | "Leaky" cells or issues with the assay buffer composition. | Ensure cells are healthy and not overgrown. Optimize the composition of the assay buffer, including the concentration of calcium and other ions. |
Visualizing Experimental Workflows and Signaling Pathways
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to decreased cAMP levels. Additionally, the Gβγ subunits can activate other pathways, including the MAPK/ERK and PI3K/Akt pathways.[2][9][10]
Caption: CB2 receptor signaling pathways activated by this compound.
Experimental Workflow for Characterizing this compound Activity
A typical workflow to characterize the activity of this compound involves a series of in vitro assays to determine its potency and efficacy in activating the CB2 receptor and its downstream signaling pathways.
Caption: Workflow for characterizing this compound activity.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting unexpected variability in experimental results.
Caption: A logical flow for troubleshooting experimental variability.
References
- 1. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 2. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 3. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Selective CB2 receptor agonism protects central neurons from remote axotomy-induced apoptosis through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CB65 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing incubation time and troubleshooting experiments involving the selective CB2 agonist, CB65.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of CB2 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, as well as the modulation of intracellular calcium levels.
Q2: What is a recommended starting point for this compound incubation time?
A2: The optimal incubation time for this compound is highly dependent on the specific downstream effect being measured. For rapid signaling events, shorter incubation times are sufficient, while longer periods are necessary for observing changes in gene expression or more complex cellular responses. Based on data from other selective CB2 agonists, a time-course experiment is strongly recommended. A good starting point for such an experiment would be to test a range of time points from 5 minutes to 24 hours.
Q3: How does the incubation time affect different downstream signaling pathways?
A3: The kinetics of downstream signaling events following CB2 receptor activation vary.
-
cAMP Inhibition: A measurable decrease in cAMP levels can often be detected within minutes of agonist application, with a peak effect typically observed around 30 minutes.
-
MAPK/ERK Phosphorylation: Activation of the ERK1/2 pathway is often transient, with phosphorylation peaking at approximately 3-5 minutes and then declining.
-
Calcium Mobilization: Changes in intracellular calcium can be rapid, occurring within seconds to minutes of agonist stimulation.
-
Gene Expression & Cytokine Release: Effects on gene transcription and subsequent changes in protein expression (e.g., cytokine release) generally require longer incubation times, ranging from several hours to 24 hours or more.
Q4: What are the critical considerations for preparing this compound for in vitro experiments?
A4: Like many synthetic cannabinoids, this compound is lipophilic and has low solubility in aqueous solutions.
-
Solvent: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.
-
Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: It is crucial to include a vehicle control group in all experiments, where cells are treated with the same final concentration of the solvent used to dissolve this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | 1. Suboptimal Incubation Time: The chosen time point may not be optimal for observing the desired effect. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Low CB2 Receptor Expression: The cell line used may not express sufficient levels of the CB2 receptor. 4. Compound Degradation: The this compound stock solution may have degraded. | 1. Perform a Time-Course Experiment: Test a broad range of incubation times (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 12 hr, 24 hr) to identify the optimal window for your endpoint. 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific assay. 3. Verify CB2 Expression: Confirm CB2 receptor expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. 4. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound and store it appropriately (aliquoted at -20°C or -80°C, protected from light). |
| High variability between replicates | 1. Inconsistent Incubation Times: Minor variations in the timing of treatment and harvesting can lead to variability, especially for transient signaling events. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells can affect the magnitude of the response. 3. Compound Precipitation: The lipophilic nature of this compound may cause it to precipitate out of the culture medium. | 1. Standardize Workflow: Use a timer to ensure precise and consistent incubation times for all samples. Process samples in smaller batches if necessary. 2. Ensure Uniform Cell Seeding: Properly resuspend cells before plating and use a multichannel pipette for seeding to ensure a uniform cell density across all wells. 3. Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after dilution. Consider using a carrier protein like BSA in the medium, or slightly increasing the solvent concentration (while staying within non-toxic limits). |
| Observed Cytotoxicity | 1. High Concentration of this compound: The concentration of this compound used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. 3. Prolonged Incubation: Long incubation times, even with non-toxic concentrations, can sometimes induce cellular stress. | 1. Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cell line and incubation time. 2. Optimize Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only toxicity control. 3. Shorten Incubation Time: If possible for your endpoint, reduce the duration of this compound exposure. |
| Unexpected or Off-Target Effects | 1. Non-Specific Binding: At high concentrations, this compound may interact with other receptors or cellular components. 2. Vehicle Effects: The solvent itself may be inducing a biological response. | 1. Use a CB2 Antagonist: To confirm that the observed effects are mediated by the CB2 receptor, pre-incubate cells with a selective CB2 antagonist (e.g., SR144528, AM630) before adding this compound. 2. Thorough Vehicle Controls: Always include a vehicle-only control group to differentiate the effects of the compound from those of the solvent. |
Data Presentation
Table 1: Time Course of Downstream Events Following CB2 Receptor Activation
| Downstream Event | Typical Onset | Peak Response | Recommended Assay |
| cAMP Inhibition | < 5 minutes | 15 - 30 minutes | cAMP Assay (e.g., HTRF, ELISA) |
| MAPK (ERK1/2) Phosphorylation | 2 - 5 minutes | 3 - 10 minutes | Western Blot, In-Cell Western |
| Calcium Mobilization | Seconds to minutes | < 5 minutes | Fluorescent Calcium Indicators (e.g., Fura-2, Fluo-4) |
| Cytokine/Chemokine Release | 2 - 4 hours | 6 - 24 hours | ELISA, Multiplex Immunoassay |
| Changes in Gene Expression | 1 - 2 hours | 4 - 12 hours | qRT-PCR, RNA-Seq |
| Cell Viability/Proliferation | 12 - 24 hours | 24 - 72 hours | MTT, CellTiter-Glo, Crystal Violet |
Note: These time frames are general estimates based on published data for selective CB2 agonists and should be empirically determined for your specific experimental system.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time for this compound
This protocol provides a general framework for determining the optimal incubation time of this compound for a specific downstream readout (e.g., phosphorylation of ERK1/2 by Western blot).
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest expressing the CB2 receptor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with serum-free medium for 2-4 hours prior to treatment.
-
This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment:
-
Label wells for each time point (e.g., 0, 2, 5, 10, 30, 60 minutes) and a vehicle control.
-
For the "0 minute" time point, add vehicle control medium.
-
Working backward from the longest time point, add the this compound working solution to the appropriate wells at staggered intervals so that all cells can be harvested simultaneously. For example, if your longest time point is 60 minutes, add this compound to that well first.
-
-
Cell Lysis: At the end of the incubation period, aspirate the medium from all wells and wash once with ice-cold PBS. Immediately add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Processing: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each time point. Plot the normalized signal against time to determine the peak response.
Mandatory Visualizations
Caption: CB2 Receptor Signaling Pathway activated by this compound.
Caption: Workflow for optimizing this compound incubation time.
Validation & Comparative
A Comparative Efficacy Analysis of CB65 and Other Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor 2 (CB2) agonist, CB65, with other widely used selective CB2 agonists: JWH-133, HU-308, and GW405833. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Quantitative Efficacy and Binding Affinity Comparison
The following table summarizes the binding affinity (Ki) and functional efficacy (EC50) of this compound and other selected CB2 agonists. It is important to note that direct comparative studies evaluating the functional efficacy of this compound alongside the other listed agonists in the same assay are limited. Therefore, caution should be exercised when comparing EC50 values across different studies due to potential variations in experimental conditions.
| Compound | Receptor Binding Affinity (Ki) | Functional Efficacy (EC50) |
| CB2 (nM) | CB1 (nM) | |
| This compound | 3.3[1] | >1000[1] |
| JWH-133 | 3.4[2][3] | 677[3] |
| HU-308 | 22.7[4][5] | >10000[4][5] |
| GW405833 | 3.92 - 14 | 2040 - 4772 |
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a compound for the CB2 receptor.
Objective: To measure the displacement of a radiolabeled CB2 ligand by the test compound (e.g., this compound) to calculate its binding affinity.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test compounds: this compound, JWH-133, HU-308, GW405833.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity CB2 ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the CB2 signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: this compound, JWH-133, HU-308, GW405833.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the CB2-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the EC50 (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and Emax (the maximum inhibitory effect) from the curves using non-linear regression.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, which is a key event in receptor desensitization and can also initiate G-protein independent signaling.
Objective: To quantify the potency and efficacy of a test compound in inducing the interaction between the CB2 receptor and β-arrestin.
Materials:
-
Cells co-expressing the human CB2 receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment of the reporter (e.g., using PathHunter® β-arrestin assay technology).
-
Test compounds: this compound, JWH-133, HU-308, GW405833.
-
Assay substrate for the reporter system (e.g., chemiluminescent or fluorescent).
-
Cell culture medium and reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a 384-well plate and culture overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the concentration-response curves and determine the EC50 and Emax values for β-arrestin recruitment.
In Vivo Efficacy
While in vitro assays provide valuable information on the molecular pharmacology of a compound, in vivo studies are crucial for understanding its physiological effects.
-
This compound: Has been shown to inhibit the firing of ventral tegmental area (VTA) dopamine (B1211576) neurons in mice, suggesting central nervous system activity.[6]
-
JWH-133: Demonstrates anti-inflammatory and analgesic effects in various animal models. For example, it has been shown to reduce spasticity in a murine model of multiple sclerosis.
-
HU-308: Exhibits anti-inflammatory and analgesic properties in rodent models of postoperative pain and inflammation. It has also been shown to reduce blood pressure in rats.[4]
-
GW405833: Elicits potent antihyperalgesic effects in rodent models of neuropathic and inflammatory pain.
Conclusion
This compound is a potent and highly selective CB2 receptor agonist, as demonstrated by its low nanomolar Ki value for CB2 and high selectivity over the CB1 receptor. While direct comparative data on its functional efficacy (EC50) against other popular CB2 agonists like JWH-133, HU-308, and GW405833 from the same study is not currently available, the existing data on these comparators provide a benchmark for assessing its potential. The provided experimental protocols offer a framework for conducting such head-to-head comparisons to precisely delineate the relative potency and efficacy of this compound. Further in vivo studies are warranted to fully characterize and compare the therapeutic potential of this compound with other selective CB2 agonists in various disease models.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of CB65 Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of the synthetic cannabinoid receptor 2 (CB2R) agonist, CB65, across different cell lines. The objective is to assess the reproducibility of its biological effects and provide a framework for comparison with other CB2R agonists. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to aid in the interpretation of the findings.
Executive Summary
The synthetic cannabinoid this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in osteosarcoma cell lines. However, a comprehensive analysis of its activity across a broader range of cancer cell lines is currently limited in publicly available research. This guide synthesizes the existing data for this compound and juxtaposes it with findings for other well-characterized CB2R agonists, such as JWH-133, WIN 55,212-2, and GW405833, to provide a broader context for evaluating the reproducibility of CB2R-mediated anti-cancer effects. The available data suggests that the efficacy of CB2R agonists can be cell-line dependent, highlighting the importance of thorough characterization across multiple cellular backgrounds to determine the therapeutic potential and target patient populations for this class of compounds.
Data Presentation: Comparative Efficacy of CB2R Agonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other prominent CB2R agonists in various cancer cell lines. This data is crucial for understanding the potency and differential sensitivity of cancer cells to these compounds.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (M) | Reference |
| This compound | MG63 | Osteosarcoma | 1.11 x 10-11 | [1] |
| This compound | Saos-2 | Osteosarcoma | 4.95 x 10-11 | [1] |
Table 2: Comparative IC50 Values of Other CB2R Agonists Across Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GW405833 | MDA-MB-231 | Triple-Negative Breast Cancer | 16.60 - 23.46 | [2][3] |
| GW405833 | UMR-106 | Osteoblast-like | 75.53 - 119.20 | [2][3] |
| WIN 55,212-2 | LN18 | Glioblastoma | 12.48 - 20.97 | [4] |
| WIN 55,212-2 | A172 | Glioblastoma | 16.72 - 30.9 | [4] |
| WIN 55,212-2 | LNCaP | Prostate Cancer | 3 | [5] |
| WIN 55,212-2 | U251 | Glioma | 6.7 | [6] |
| GW833972A | HT-29 | Colorectal Adenocarcinoma | 24.92 ± 6.99 | [7] |
| JWH-133 | SH-SY5Y | Neuroblastoma | 11.8 | [8] |
| JWH-133 | C6 | Glioma | Reduces viability by 50% | [9] |
Note: The variability in IC50 values for the same compound and cell line across different studies can be attributed to variations in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of CB2R agonists on cancer cell lines.
Cell Viability and Proliferation Assays (e.g., MTT, WST-1)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the CB2R agonist (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.
-
Signal Measurement: The plates are incubated for a further 2-4 hours, and then the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
This method is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the CB2R agonist at its IC50 concentration or other relevant concentrations for a specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Mandatory Visualizations
CB2 Receptor Signaling Pathway
The activation of the CB2 receptor by an agonist like this compound can trigger multiple downstream signaling cascades that influence cell fate. The following diagram illustrates the key pathways involved in the anti-cancer effects of CB2R activation.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound.
Logical Relationship: Factors Influencing Reproducibility
The reproducibility of a compound's effects across different cell lines is influenced by a multitude of factors. This diagram illustrates the key contributors to this variability.
Conclusion
The available data indicates that this compound is a highly potent CB2R agonist in osteosarcoma cell lines. However, to establish the reproducibility of its effects, further studies across a diverse panel of cancer cell lines are imperative. The comparative data from other CB2R agonists suggest that while the general mechanism of action via CB2R is conserved, the ultimate cellular response can vary significantly depending on the specific cellular context. This guide serves as a foundational resource for researchers interested in this compound and other CB2R agonists, emphasizing the need for standardized, multi-cell line testing to robustly characterize their therapeutic potential.
References
- 1. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scisoc.or.th [scisoc.or.th]
- 3. mdpi.com [mdpi.com]
- 4. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the CB2 cannabinoid receptor in cell growth inhibition and G0/G1 cell cycle arrest via the cannabinoid agonist WIN 55,212–2 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer & the CB2 Receptor | Project CBD [projectcbd.org]
- 8. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Positive and Negative Controls for CB65 Experiments
For researchers, scientists, and drug development professionals investigating the selective cannabinoid 2 (CB2) receptor agonist CB65, the use of appropriate positive and negative controls is paramount for the validation and interpretation of experimental results. This guide provides a comprehensive comparison of suitable controls, detailed experimental protocols, and a clear visualization of the underlying signaling pathways.
This compound is a potent and highly selective agonist for the CB2 receptor, exhibiting a binding affinity (Ki) of 3.3 nM for CB2, while its affinity for the CB1 receptor is significantly lower (Ki > 1000 nM).[1] Its selectivity makes it a valuable tool for elucidating the role of the CB2 receptor in various physiological and pathological processes. To ensure the specificity of its effects in any experimental setting, it is crucial to employ controls that either mimic or block its action.
Selecting Appropriate Controls
Positive Controls: A suitable positive control should be a well-characterized, selective CB2 agonist that is expected to produce similar effects to this compound. This allows for the validation of the experimental system and provides a benchmark for the potency and efficacy of this compound.
-
JWH133: A potent and widely used selective CB2 agonist with a Ki of 3.4 nM.[2] It has been extensively documented in literature, making it an excellent choice for a positive control.[2]
-
GW405833: Another selective CB2 agonist that can be used to confirm that the observed effects are mediated by the CB2 receptor.
Negative Controls: The primary negative control should be a selective CB2 receptor antagonist. This is used to demonstrate that the biological effects of this compound are specifically mediated through the CB2 receptor.
-
AM630: A well-established and selective CB2 receptor antagonist with a Ki of 31.2 nM.[3] It is frequently used to block the effects of CB2 agonists and is considered the gold standard negative control in this context.[4]
A secondary negative control is the use of a vehicle control (e.g., DMSO), which accounts for any effects of the solvent used to dissolve this compound and the other compounds.
Comparative Efficacy of this compound and Controls
The following tables summarize the key quantitative data for this compound and the recommended positive and negative controls. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity and Functional Potency of CB2 Receptor Ligands
| Compound | Type | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) in cAMP Assay |
| This compound | Agonist | CB2 | 3.3 nM | Not explicitly reported, but expected to be in the low nanomolar range |
| JWH133 | Agonist (Positive Control) | CB2 | 3.4 nM[2] | ~4.9 nM[5] |
| AM630 | Antagonist (Negative Control) | CB2 | 31.2 nM[3] | IC50 ~128.6 nM (reversal of CP55940)[1] |
Experimental Protocols
To validate the activity of this compound and the efficacy of the controls, two key in vitro assays are recommended: a cAMP inhibition assay and a phospho-ERK1/2 activation assay.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following stimulation of adenylyl cyclase.
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2)
-
This compound, JWH133, AM630, and Forskolin (B1673556)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Plate the CB2-expressing cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and JWH133. For the negative control group, prepare a solution of this compound in the presence of a fixed concentration of AM630 (e.g., 1 µM).
-
Antagonist Pre-incubation: For the negative control wells, pre-incubate the cells with AM630 for 15-30 minutes before adding the agonist.
-
Agonist Stimulation: Add the diluted this compound, JWH133, or this compound + AM630 to the respective wells.
-
Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical concentration is 1-10 µM.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (usually 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit protocol.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values.
Protocol 2: Phospho-ERK1/2 Western Blot Assay
This assay determines the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
CB2-expressing cells
-
This compound, JWH133, and AM630
-
Serum-free cell culture medium
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Serum Starvation: Seed cells and grow to 70-80% confluency. Then, starve the cells in serum-free medium for 4-12 hours to reduce basal ERK phosphorylation.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound, JWH133, or this compound in the presence of AM630 for a predetermined time (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[6]
-
Densitometry: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Visualizing the Mechanism of Action
Understanding the signaling pathway of the CB2 receptor is crucial for interpreting experimental data. The following diagrams illustrate the key pathways and the points of intervention for the controls.
Caption: CB2 receptor signaling pathway activated by agonists.
The diagram above illustrates how this compound and the positive control, JWH133, bind to and activate the CB2 receptor. This activation leads to the engagement of the Gi/o protein, which in turn inhibits adenylyl cyclase, resulting in decreased cAMP levels. Simultaneously, the Gi/o protein can activate the MAPK signaling cascade. The negative control, AM630, competitively binds to the CB2 receptor, thereby preventing agonist binding and subsequent downstream signaling.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating CB65 Binding Affinity and Kinetics for Drug Discovery Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CB65's binding performance against other selective Cannabinoid Receptor 2 (CB2) agonists. It includes supporting experimental data and detailed methodologies for key validation experiments.
This compound is a potent and highly selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells. Its ability to modulate immune responses without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation makes it an attractive candidate for therapeutic development in inflammatory and neurodegenerative diseases. This guide offers a comparative analysis of this compound's binding characteristics against other well-known selective CB2 agonists: AM1241, JWH133, and HU-308.
Comparative Binding Affinity of CB2 Receptor Agonists
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a ligand required to occupy half of the available receptors at equilibrium. It is inversely related to the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher affinity.
| Compound | Ki (nM) for human CB2 | Selectivity over CB1 | Reference(s) |
| This compound | 3.3 | >300-fold | [1] |
| AM1241 | ~7 | >80-fold | [2] |
| JWH133 | 3.4 | ~200-fold | |
| HU-308 | 22.7 | >440-fold |
As the data indicates, this compound and JWH133 exhibit the highest binding affinity for the CB2 receptor among the compared agonists.
Understanding Binding Kinetics: Beyond Affinity
While binding affinity provides a measure of the equilibrium state, binding kinetics describe the rates at which a ligand associates (kon or ka) and dissociates (koff or kd) from its target. These kinetic parameters offer a more dynamic understanding of the drug-receptor interaction and can be crucial predictors of a drug's efficacy and duration of action in vivo. A slow dissociation rate, for instance, can lead to a prolonged therapeutic effect.
Currently, specific kinetic data (ka and kd) for this compound and the compared agonists are not widely published. The determination of these parameters requires specialized real-time assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Protocols for Validating Binding Properties
Accurate and reproducible experimental design is paramount for validating the binding affinity and kinetics of compounds like this compound. Below are detailed protocols for commonly employed techniques.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This end-point assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
[3H]-CP55,940 (radioligand)
-
This compound and other test compounds
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hCB2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 5-10 µg of protein).
-
50 µL of assay buffer containing a fixed concentration of [3H]-CP55,940 (typically at its Kd concentration).
-
50 µL of varying concentrations of the test compound (e.g., this compound) or the non-specific binding control.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a label-free technique that allows for the real-time measurement of association and dissociation rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, solubilized CB2 receptor
-
Running buffer (e.g., HBS-P+ with 0.1% DDM)
-
This compound and other test compounds
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CB2 receptor over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized receptor surface at a constant flow rate. This is the association phase .
-
Switch back to running buffer to allow the bound analyte to dissociate. This is the dissociation phase .
-
Between different analyte injections, regenerate the sensor surface using a specific buffer (e.g., low pH glycine) to remove all bound analyte.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
The resulting sensorgram (a plot of response units vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
-
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: CB2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound stands out as a high-affinity and highly selective CB2 receptor agonist, making it a promising tool for research and a potential therapeutic candidate. While its binding affinity is comparable to other potent agonists like JWH133, a comprehensive understanding of its binding kinetics is essential for predicting its pharmacological behavior. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the binding properties of this compound and other novel compounds, thereby facilitating the development of next-generation immunomodulatory therapies.
References
A Researcher's Guide to Confirming CB2 Receptor Expression for CB65 Studies
For researchers, scientists, and drug development professionals investigating the therapeutic potential of CB65, a high-affinity selective cannabinoid receptor 2 (CB2) agonist, confirming the expression of its target, the CB2 receptor, is a critical first step. This guide provides a comprehensive comparison of the most common molecular and cellular biology techniques used to validate CB2 receptor expression, complete with experimental protocols and data to inform your selection of the most appropriate method for your research needs.
The CB2 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in immune cells, with lower expression levels in the central nervous system and other peripheral tissues.[1][2] Its role in modulating inflammation and immune responses makes it an attractive therapeutic target for a range of conditions. This compound is a potent and selective agonist for the CB2 receptor, making it a valuable tool for studying its physiological and pathological roles.[3] However, before embarking on functional studies with this compound, it is imperative to confirm the presence of its molecular target in the chosen experimental system.
This guide compares four widely used techniques for detecting CB2 receptor expression: Western Blot, Immunohistochemistry (IHC), Quantitative Polymerase Chain reaction (qPCR), and Flow Cytometry. Each method offers distinct advantages and disadvantages in terms of the type of information it provides, its sensitivity, and its suitability for different sample types.
Comparison of Methods for CB2 Receptor Expression Analysis
| Technique | What it Measures | Sample Type | Sensitivity | Specificity | Pros | Cons |
| Western Blot | Protein (total) | Cell lysates, Tissue homogenates | Moderate to High | Moderate to High (Antibody dependent) | Provides molecular weight information. Semi-quantitative. | Time-consuming. Does not provide spatial information. Prone to antibody cross-reactivity.[4] |
| Immunohistochemistry (IHC) | Protein (in situ) | Tissue sections (paraffin-embedded or frozen) | High | Moderate to High (Antibody dependent) | Provides spatial localization of the protein within the tissue architecture.[5] | Can be subjective. Prone to antibody cross-reactivity and background staining.[6] |
| Quantitative PCR (qPCR) | mRNA | RNA from cells or tissues | Very High | High | Highly sensitive and specific for detecting gene expression. Quantitative. | Does not confirm protein expression. mRNA levels may not always correlate with protein levels.[7] |
| Flow Cytometry | Protein (cell surface or intracellular) | Single-cell suspensions | High | High (Antibody dependent) | Allows for multi-parameter analysis of individual cells. Quantitative. Can distinguish between cell surface and intracellular expression.[8] | Requires single-cell suspension, which can be challenging for some tissues. Does not provide tissue architecture context. |
A Critical Note on Antibody Specificity
A recurring and critical challenge in the study of the CB2 receptor is the specificity of commercially available antibodies.[4][6][9] Many studies have reported issues with antibody cross-reactivity, leading to unreliable results. Therefore, it is imperative to rigorously validate any anti-CB2 antibody before use. This can be achieved through the use of positive and negative controls, such as cells or tissues known to express or lack the CB2 receptor (e.g., knockout models), and by comparing results obtained with different antibodies targeting distinct epitopes.
Experimental Protocols
Western Blot Protocol for CB2 Receptor Detection
This protocol outlines the general steps for detecting CB2 receptor protein in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Lysates: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tissue Homogenates: Homogenize tissues in a suitable lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer at 95-100°C for 5-10 minutes. For multi-transmembrane proteins like CB2, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[10]
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with a validated primary anti-CB2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[10]
7. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Figure 1. A streamlined workflow for the detection of CB2 receptor expression via Western Blot.
Immunohistochemistry (IHC) Protocol for CB2 Receptor
This protocol is for the detection of the CB2 receptor in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[11][12]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer, depending on the antibody.
3. Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
4. Primary Antibody Incubation:
-
Incubate sections with a validated primary anti-CB2 antibody overnight at 4°C.
5. Secondary Antibody and Detection:
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
6. Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
Figure 2. Step-by-step workflow for Immunohistochemical staining of the CB2 receptor.
Quantitative PCR (qPCR) Protocol for CB2 Receptor mRNA
This protocol describes the quantification of CB2 receptor mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the CB2 gene (and a housekeeping gene for normalization), and a SYBR Green or TaqMan master mix.
-
Example Human CB2 (CNR2) Primers:
3. qPCR Program:
-
Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of CB2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Figure 3. Workflow for quantifying CB2 receptor mRNA expression using qPCR.
Flow Cytometry Protocol for CB2 Receptor
This protocol is for the detection of cell surface and intracellular CB2 receptor expression.
1. Cell Preparation:
-
Prepare a single-cell suspension from blood, cell culture, or dissociated tissue.
2. Staining:
-
For Cell Surface Staining:
-
Incubate cells with a fluorescently conjugated anti-CB2 antibody.
-
-
For Intracellular Staining:
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CB2-positive cells and the mean fluorescence intensity.
Figure 4. A general workflow for analyzing CB2 receptor expression by flow cytometry.
CB2 Receptor Signaling and the Action of this compound
Upon activation by an agonist such as this compound, the CB2 receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular signaling events.[1][15] A primary effect is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[15] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation, differentiation, and survival.[16][17]
Figure 5. Simplified signaling pathway of the CB2 receptor upon activation by an agonist like this compound.
By carefully selecting and validating the most appropriate method to confirm CB2 receptor expression, researchers can build a solid foundation for their studies with this compound and contribute to a deeper understanding of the therapeutic potential of targeting the CB2 receptor.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 4. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. opto.umontreal.ca [opto.umontreal.ca]
- 7. "Measurement of CB2 mRNA using real-time PCR" by Melissa C. McLean [digitalcommons.bridgewater.edu]
- 8. Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 13. origene.com [origene.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of CB65 and HU-308
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, selective agonists of the Cannabinoid Receptor 2 (CB2) have garnered significant attention. The CB2 receptor is predominantly expressed on immune cells, making it an attractive target for treating inflammatory and autoimmune diseases without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation. This guide provides a detailed comparison of two notable CB2 receptor agonists, CB65 and HU-308, based on available experimental data.
Overview of this compound and HU-308
Both this compound and HU-308 are synthetic cannabinoids engineered for high selectivity towards the CB2 receptor. While both compounds show promise as immunomodulators, the extent of their characterization in the scientific literature varies significantly. HU-308 has been the subject of numerous studies elucidating its anti-inflammatory and immunomodulatory properties. In contrast, publicly available experimental data on the specific immunomodulatory effects of this compound are limited, primarily focusing on its receptor binding affinity.
Receptor Binding Affinity
A crucial parameter for any selective agonist is its binding affinity for the target receptor. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | CB2 Receptor Ki (nM) | CB1 Receptor Ki (nM) | Selectivity for CB2 over CB1 |
| This compound | 3.3[1] | >1000[1] | >300-fold |
| HU-308 | 22.7 ± 3.9 | >10,000 | >440-fold |
As the table indicates, both compounds are highly selective for the CB2 receptor. This compound demonstrates a higher binding affinity for the CB2 receptor compared to HU-308.
Immunomodulatory Effects of HU-308
Extensive research has demonstrated the diverse immunomodulatory activities of HU-308 across various experimental models.
Effects on Immune Cells
HU-308 has been shown to modulate the function of several key immune cell types:
-
T-lymphocytes: In a model of adjuvant-induced arthritis, HU-308 restored the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[2] It was found to inhibit Th17 cell polarization while promoting Treg differentiation in vitro.[2]
-
Leukocytes: In human primary peripheral blood mononuclear cells (PBMCs), HU-308 was shown to induce the secretion of both the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10.[3][4] This dual activity suggests a complex immunomodulatory profile.
-
Microglia: In models of retinal inflammation, HU-308 has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.
-
Macrophages: In a model of rheumatoid arthritis, HU-308 inhibited the production of IL-6 and TNF-α from peritoneal macrophages.[5]
Effects on Cytokine and Inflammatory Mediator Production
HU-308 has a profound impact on the production of cytokines and other inflammatory molecules.
| Experimental Model | Cell Type / Tissue | Inflammatory Stimulus | Effect of HU-308 | Reference |
| Adjuvant-Induced Arthritis | Mouse Spleen | CFA | Decreased Th17 cells, Increased Treg cells | [2] |
| In vitro T-cell differentiation | Mouse Naive CD4+ T cells | anti-CD3/CD28 | Inhibited Th17 polarization, Promoted Treg differentiation | [2] |
| Human Primary Leukocytes | PBMCs | - | Induced IL-6 and IL-10 secretion | [3][4] |
| Inflammatory Diabetic Retinopathy | Human Müller Cells | IL-1β | Decreased IL-1β expression by 29.5% | [6] |
| Inflammatory Diabetic Retinopathy | Human Retinal Microvascular Endothelial Cells | TNF-α | Decreased ICAM-1 by 26.8%, Decreased E-selectin by 21.7% | [6] |
| Hepatic Ischemia/Reperfusion | Mouse Liver | Ischemia/Reperfusion | Decreased serum and tissue TNF-α, MIP-1α, and MIP-2 | [7] |
| Rheumatoid Arthritis | RA-FLS | IL-1β | Decreased IL-6, MMP-3, and MMP-13 production | [5] |
| Pneumonia-Induced Acute Lung Injury | Mouse Plasma | LPS | Reduced IL-6, IL-10, CXCL2, TNFα, and CXCL1 | [8] |
Signaling Pathways Modulated by HU-308
The immunomodulatory effects of HU-308 are mediated through the activation of specific intracellular signaling pathways upon binding to the CB2 receptor.
As depicted in Figure 1, HU-308 binding to the CB2 receptor activates both Gαi and Gαs G-protein subunits.[3][4] This leads to the modulation of adenylyl cyclase activity and subsequent downstream signaling cascades involving p38 MAPK, ERK1/2, Akt, and CREB.[3][4] In naive CD4+ T cells, HU-308 has also been shown to activate JNK, Smad2, and Stat5 signaling pathways, which are crucial for T-cell differentiation.[2]
Immunomodulatory Effects of this compound
Currently, there is a notable absence of published, peer-reviewed experimental data detailing the specific immunomodulatory effects of this compound. While its high binding affinity and selectivity for the CB2 receptor suggest it is a potent agonist, its functional consequences on immune cells, cytokine production, and signaling pathways have not been publicly documented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of HU-308.
In vitro T-cell Differentiation Assay
-
Objective: To assess the effect of HU-308 on the differentiation of naive CD4+ T cells into Th17 and Treg cells.
-
Method:
-
Isolate naive CD4+ T cells from the spleens of mice.
-
Culture the cells under Th17-polarizing conditions (TGF-β, IL-6, anti-IL-4, and anti-IFN-γ) or Treg-polarizing conditions (IL-2 and TGF-β) in the presence or absence of HU-308.
-
After 72 hours, stain the cells for intracellular markers specific to Th17 (e.g., RORγt) and Treg (e.g., Foxp3) cells.
-
Analyze the percentage of differentiated cells using flow cytometry.[2]
-
Cytokine Release Assay in Human PBMCs
-
Objective: To measure the effect of HU-308 on cytokine secretion from human primary leukocytes.
-
Method:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Culture the PBMCs in the presence of varying concentrations of HU-308.
-
After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of various cytokines (e.g., IL-6, IL-10, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[3][4]
-
Western Blot Analysis of Signaling Pathways
-
Objective: To determine the activation of intracellular signaling proteins in response to HU-308.
-
Method:
-
Treat immune cells (e.g., naive CD4+ T cells or PBMCs) with HU-308 for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., p-p38, total p38, p-ERK, total ERK).
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the level of protein phosphorylation.[2][3][4]
-
Comparison and Conclusion
| Feature | This compound | HU-308 |
| CB2 Affinity (Ki) | 3.3 nM[1] | 22.7 nM |
| CB2 Selectivity | >300-fold over CB1[1] | >440-fold over CB1 |
| Immunomodulatory Data | Limited to receptor binding | Extensive data on T-cells, leukocytes, microglia, macrophages, and cytokine production[2][3][4][5][6][7][8] |
| Signaling Pathways | Not documented | Gαi, Gαs, p38, ERK1/2, Akt, CREB, JNK, Smad2, Stat5[2][3][4] |
This guide highlights a significant disparity in the publicly available data for this compound and HU-308. HU-308 has been extensively characterized as a multifaceted immunomodulatory agent with demonstrated effects on a range of immune cells and inflammatory conditions, mediated through well-defined signaling pathways. Its ability to selectively promote anti-inflammatory responses while, in some contexts, also inducing certain pro-inflammatory cytokines underscores the complexity of CB2 receptor signaling and the need for careful therapeutic application.
This compound, while exhibiting a higher binding affinity for the CB2 receptor, remains a largely uncharacterized compound in terms of its functional immunomodulatory effects. The lack of published data on its impact on immune cell function and inflammatory processes prevents a direct comparison of its therapeutic potential with HU-308.
For researchers and drug development professionals, HU-308 represents a well-validated tool for investigating the therapeutic potential of CB2 agonism. Future studies are critically needed to elucidate the immunomodulatory profile of this compound to determine if its higher receptor affinity translates into enhanced or distinct therapeutic effects compared to HU-308. Such research will be vital for advancing the development of next-generation, targeted anti-inflammatory therapies.
References
- 1. proimmune.com [proimmune.com]
- 2. Cannabinoid receptor 2: Potential role in immunomodulation and neuroinflammation Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunomodulation by cannabinoids and the endocannabinoid system | Anesthesia [anesthesia.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Dual effect of ciliary body cells on T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CB65: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective CB2 receptor agonist CB65, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in solid form and in solution, aligning with standard laboratory safety protocols.
Important Note: As a research chemical, the full toxicological and ecological properties of this compound may not be fully characterized. Therefore, it is imperative to treat this compound and any solutions containing it as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS) stating otherwise.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Disposal of Solid this compound Waste
Solid this compound waste includes expired or unwanted pure compounds, as well as grossly contaminated items such as weighing papers or spatulas.
Procedural Steps:
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker and clearly indicate the contents, including the full chemical name: "N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide (this compound)".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. These solutions and any subsequent dilutions must be disposed of as hazardous chemical waste.
Procedural Steps:
-
Collection: Collect all liquid waste containing this compound, including stock solutions, experimental dilutions, and rinsates, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Segregation: If institutional policy requires, segregate halogenated and non-halogenated solvent waste. As this compound contains chlorine, it is prudent to collect it with halogenated solvent waste if required.
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and specify all constituents, for example: "Waste DMSO containing N-Cyclohexyl-7-chloro-1-[2-(4-morpholinyl)ethyl]quinolin-4(1H)-one-3-carboxamide (this compound)".
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Disposal Request: Arrange for disposal through your institution's EHS department or a certified hazardous waste management company.
Decontamination of Glassware and Surfaces
All glassware and laboratory surfaces that have come into contact with this compound should be decontaminated.
Procedural Steps:
-
Initial Rinse: Rinse glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect Rinsate: The initial solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash glassware and surfaces with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key logistical information for the proper disposal of this compound.
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Dedicated, compatible, sealed hazardous waste container. | "Hazardous Waste" label with full chemical name. | Collection by institutional EHS or licensed contractor. |
| This compound Solutions (e.g., in DMSO) | Dedicated, leak-proof, sealed hazardous waste container. | "Hazardous Waste" label listing all chemical constituents. | Collection by institutional EHS or licensed contractor. |
| Contaminated Labware (disposable) | Dispose of as solid hazardous waste. | Follow solid waste labeling. | Collection by institutional EHS or licensed contractor. |
| Contaminated Glassware (reusable) | Decontaminate via solvent rinse followed by washing. | N/A | Rinsate to be collected as hazardous liquid waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams.
Caption: Workflow for the proper disposal of solid and liquid this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
